FANCM-BTR PPI-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H35N5O2S |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C27H35N5O2S/c1-2-31-15-5-6-22-16-21(9-14-27(22)31)19-32(25-7-3-4-8-25)35(33,34)26-12-10-23(11-13-26)29-18-24-17-28-20-30-24/h9-14,16-17,20,25,29H,2-8,15,18-19H2,1H3,(H,28,30) |
InChI Key |
GEMMUQBWESXHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CN(C3CCCC3)S(=O)(=O)C4=CC=C(C=C4)NCC5=CN=CN5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of FANCM-BTR PPI-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of FANCM-BTR PPI-IN-1, a small molecule inhibitor targeting the protein-protein interaction (PPI) between Fanconi Anemia Complementation Group M (FANCM) and the Bloom's Syndrome, Topoisomerase III alpha, RMI1/2 (BTR) complex. By disrupting this critical interaction, this compound selectively induces cellular stress and toxicity in cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway, a key mechanism for telomere maintenance in approximately 10-15% of cancers. This document details the molecular basis of the FANCM-BTR interaction, the downstream cellular consequences of its inhibition, quantitative data on inhibitor potency, and the experimental protocols utilized in its characterization.
Introduction: The FANCM-BTR Complex - A Guardian of Genomic Stability at Telomeres
The FANCM protein is a DNA translocase that plays a pivotal role in the maintenance of genomic integrity, particularly in the response to DNA damage and the resolution of replication stress.[1] FANCM functions as a crucial scaffold, interacting with multiple protein complexes to orchestrate DNA repair processes.[1][2] Two of its key interaction partners are the Fanconi Anemia (FA) core complex and the BTR dissolvasome complex.[3][4][5]
The BTR complex, comprising the BLM helicase, Topoisomerase IIIα, and the RMI1/RMI2 sub-complex, is essential for resolving complex DNA structures that can arise during replication and recombination, such as double Holliday junctions.[1][2] The interaction between FANCM and the BTR complex is mediated by the MM2 domain of FANCM binding to the RMI1/RMI2 subcomplex of BTR.[4][6] This interaction is critical for the recruitment and stabilization of the BTR complex at sites of stalled replication forks, particularly at challenging genomic regions like telomeres.[3][7]
In ALT cancer cells, which rely on homology-directed repair for telomere maintenance, there are heightened levels of telomere-specific replication stress.[4][8][9] The FANCM-BTR complex is instrumental in managing this stress, preventing telomere dysfunction and subsequent cell death.[4][8][9] Consequently, the disruption of the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target and eliminate ALT-positive cancer cells.[4][8][9]
Mechanism of Action: Disrupting a Critical DNA Repair Axis
This compound, also identified as PIP-199 and Compound 32, functions as a direct inhibitor of the protein-protein interaction between FANCM and the BTR complex.[6][10] The inhibitor is believed to allosterically block the MM2 binding domain of FANCM, thereby preventing its association with the RMI subcomplex of the BTR dissolvasome.[6]
The primary mechanism of action of this compound can be summarized as follows:
-
Inhibition of Complex Formation: The small molecule directly interferes with the binding interface between the MM2 domain of FANCM and the RMI1/RMI2 heterodimer within the BTR complex.[6]
-
Impaired BTR Localization: By preventing the FANCM-BTR interaction, the inhibitor hampers the efficient recruitment and localization of the BTR complex to sites of DNA replication stress, particularly at telomeres.[10]
-
Increased Telomeric Replication Stress: The absence of the BTR complex at these critical locations leads to an accumulation of unresolved DNA intermediates and a significant increase in telomeric replication stress.[4][9][11]
-
Induction of Telomere Dysfunction: The unresolved replication stress triggers a DNA damage response, leading to telomere dysfunction-induced foci (TIFs), telomere fragility, and ultimately, the loss of telomere integrity.[4][11]
-
Selective Apoptosis in ALT Cancer Cells: The heightened and unmanageable level of telomeric DNA damage selectively induces cell cycle arrest and apoptosis in ALT-positive cancer cells, which are inherently dependent on the FANCM-BTR pathway for survival.[4][8][9]
Signaling Pathway and Inhibitor Action
Caption: FANCM-BTR signaling and the inhibitory effect of this compound.
Quantitative Data
The potency and binding affinity of this compound (PIP-199) have been characterized using various biophysical and biochemical assays.
| Parameter | Value | Assay Method | Reference |
| IC50 | 36 ± 10 µM | Fluorescence Polarization (RMI core complex/MM2 interaction) | [6] |
| IC50 | 260 ± 110 µM | Fluorescence Polarization (Repurchased compound) | [6] |
| IC50 | 450 ± 130 µM | AlphaScreen (PriA/SSB interaction - for selectivity) | [6] |
| Kd | 3.4 ± 1.0 µM | Isothermal Titration Calorimetry (Binding to RMI core complex) | [6] |
Note on Inhibitor Stability: A recent study has raised concerns about the chemical stability of PIP-199, suggesting it may be a pan-assay interference compound (PAINS) that decomposes in aqueous buffers.[3][8][12] This finding warrants careful consideration and further investigation when interpreting cellular and in vivo data.
Experimental Protocols
The characterization of this compound and the underlying FANCM-BTR interaction has relied on several key experimental techniques.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the in vivo or in vitro interaction between FANCM and the BTR complex and its disruption by the inhibitor.
Methodology:
-
Cell Lysis: Cells (e.g., HEK293T or a relevant ALT cancer cell line) are lysed in a non-denaturing buffer to preserve protein complexes.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-FANCM or anti-BLM).
-
Immunocomplex Precipitation: Protein A/G beads are added to the lysate to bind the antibody-protein complex, thereby precipitating the target protein and its interaction partners.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interaction partners (e.g., probing for RMI1/2 after pulling down FANCM).
-
Inhibitor Treatment: To assess the effect of this compound, cells are pre-treated with the inhibitor for a specified time before lysis, and the co-immunoprecipitation results are compared to a vehicle-treated control.
Fluorescence Polarization (FP) Assay
Objective: To quantify the binding affinity between the FANCM MM2 peptide and the RMI complex and to determine the IC50 of the inhibitor.
Methodology:
-
Reagents: A fluorescently labeled peptide corresponding to the MM2 domain of FANCM and the purified RMI core complex are required.
-
Assay Principle: In solution, the small, fluorescently labeled MM2 peptide tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger RMI complex, the tumbling rate slows down, leading to an increase in fluorescence polarization.
-
IC50 Determination:
-
A fixed concentration of the fluorescent MM2 peptide and the RMI complex are incubated together.
-
Increasing concentrations of this compound are added to the reaction.
-
The inhibitor will compete with the MM2 peptide for binding to the RMI complex, leading to a decrease in fluorescence polarization.
-
The IC50 value is calculated as the concentration of inhibitor that reduces the fluorescence polarization signal by 50%.
-
Surface Plasmon Resonance (SPR)
Objective: To measure the real-time binding kinetics and affinity between the inhibitor and the RMI complex.
Methodology:
-
Chip Preparation: The purified RMI core complex is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound (the analyte) is flowed over the chip surface.
-
Binding Detection: The binding of the inhibitor to the immobilized RMI complex causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rates are determined by monitoring the SPR signal over time during the injection and washout phases. The equilibrium dissociation constant (Kd) is then calculated (Kd = koff/kon).
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the discovery and characterization of a FANCM-BTR PPI inhibitor.
Conclusion
This compound represents a targeted approach to exploiting a specific vulnerability of ALT-positive cancer cells. Its mechanism of action, centered on the disruption of the critical FANCM-BTR protein-protein interaction, leads to overwhelming telomeric replication stress and selective cell death. While the quantitative data support its potential as a chemical probe, the recent findings regarding its chemical instability underscore the importance of rigorous validation for any small molecule inhibitor. The experimental protocols outlined herein provide a framework for the continued investigation of the FANCM-BTR axis and the development of more stable and potent inhibitors for the treatment of ALT-driven cancers.
References
- 1. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Discovery and synthesis of FANCM-BTR PPI-IN-1.
An In-depth Technical Guide to the Discovery and Synthesis of FANCM-BTR PPI-IN-1 (PIP-199)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the BLM-TOP3A-RMI (BTR) complex is a critical node in the DNA damage response, particularly in cancer cells employing the Alternative Lengthening of Telomeres (ALT) pathway.[1][2] This has made the FANCM-BTR interaction an attractive target for the development of novel cancer therapeutics. This technical guide details the discovery and synthesis of this compound, also known as PIP-199, a molecule initially reported as a selective inhibitor of this interaction.[3] However, it is crucial to note that subsequent research has raised significant concerns about the stability and true activity of this compound, suggesting it may be a pan-assay interference compound (PAIN).[1][2][4] This guide will present the initial discovery and characterization of PIP-199, followed by the critical re-evaluation of its properties.
The FANCM-BTR Signaling Pathway in ALT Cancers
FANCM, a DNA translocase, plays a pivotal role in stabilizing stalled replication forks.[5] It interacts with the BTR complex (composed of BLM helicase, TOP3A topoisomerase, and the RMI sub-complex) via its MM2 domain.[6] This interaction is essential for resolving replication stress at telomeres, thereby suppressing excessive ALT activity.[2][7] In ALT-positive cancer cells, which rely on recombination-based mechanisms to maintain telomere length, inhibition of the FANCM-BTR interaction has been shown to be selectively toxic.[1][2] Disruption of this complex leads to the collapse of stalled replication forks into DNA double-strand breaks, inducing excessive break-induced telomere synthesis and ultimately cell death.[1]
Discovery of PIP-199: A High-Throughput Screening Approach
PIP-199 was identified through a high-throughput screening (HTS) campaign designed to discover small molecule inhibitors of the FANCM-BTR interaction.[3][8] The screening strategy involved a multi-step process to identify and validate potential inhibitors.
Experimental Protocols
1. Primary Screen: Fluorescence Polarization (FP) Assay [3]
-
Principle: This assay measures the change in polarization of a fluorescently labeled MM2 peptide (the binding domain of FANCM for the BTR complex) upon binding to the RMI core complex. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.
-
Protocol:
-
A library of 74,807 small molecules was screened in 384-well plates.
-
Each well contained 100 nM of the RMI core complex and 7 nM of a fluorescein-labeled MM2 peptide (F-MM2).
-
The reaction was incubated to allow for binding.
-
Fluorescence polarization was measured to identify compounds that inhibit the RMI-MM2 interaction.
-
2. Secondary Screen: AlphaScreen Proximity Assay [3]
-
Principle: This bead-based assay measures the interaction between a biotinylated MM2 peptide (Bio-MM2) and a His-tagged RMI core complex. Upon interaction, donor and acceptor beads are brought into proximity, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a loss of signal.
-
Protocol:
-
Hits from the primary screen were tested for their ability to inhibit the AlphaScreen signal.
-
The reaction mixture contained 30 nM Bio-MM2 and 100 nM His-tagged RMI core complex.
-
Inhibitors were titrated into the reaction mixture.
-
IC50 values were determined for confirmed hits.
-
3. Biophysical Validation: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) [3]
-
Principle: These techniques were used to confirm the direct physical interaction between PIP-199 and the RMI core complex and to determine the binding affinity.
-
SPR Protocol:
-
The RMI core complex was immobilized on a sensor chip.
-
Solutions of PIP-199 at various concentrations were flowed over the chip.
-
Binding and dissociation rates were measured to calculate the dissociation constant (Kd).
-
-
ITC Protocol:
-
The RMI core complex was titrated into a solution of PIP-199.
-
The heat evolved from the binding reaction was measured to determine the binding affinity.
-
Quantitative Data from Initial Discovery
| Assay Type | Parameter | Value | Reference |
| AlphaScreen | IC50 | 36 ± 10 µM | [3] |
| Fluorescence Polarization | IC50 | 260 ± 110 µM | [3] |
| Surface Plasmon Resonance (SPR) | Kd | 3.4 ± 1.0 µM | [3] |
Synthesis and Subsequent Re-evaluation of PIP-199
A 2023 study reported the first published synthesis of PIP-199 and raised significant concerns about its validity as a research tool.[1][2][4]
Synthesis of PIP-199
The synthesis of PIP-199 is based on the Mannich reaction, a three-component condensation of an active hydrogen compound (indole), formaldehyde, and a secondary amine (piperidine). While the specific, detailed reaction conditions from the 2023 paper are proprietary to that publication, the general synthetic route is as follows:
Chemical Instability and Lack of Activity
The re-evaluation of PIP-199 revealed that the compound is highly unstable in common aqueous buffers and some organic solvents.[1][2][4] This instability is attributed to the retro-Mannich reaction, leading to the decomposition of PIP-199 into its starting materials.
Crucially, the study found that neither freshly synthesized and purified PIP-199 nor its more hydrolytically stable analogues demonstrated any observable binding or inhibitory activity in biophysical assays for the FANCM-RMI interaction.[1][2][4] This directly contradicts the initial findings and suggests that the originally observed cellular activity may be due to the non-specific toxicity of its breakdown products.[1] These findings strongly indicate that PIP-199 is a pan-assay interference compound (PAIN) and not a specific inhibitor of the FANCM-BTR interaction.
Conclusion and Future Directions
The story of this compound (PIP-199) serves as a critical case study in drug discovery, highlighting the importance of rigorous chemical characterization and stability analysis of hit compounds from high-throughput screens. While the initial discovery of PIP-199 was promising and based on a sound biological rationale and a well-designed screening cascade, subsequent work has cast serious doubt on its utility as a specific probe for the FANCM-BTR interaction.
For researchers in this field, it is imperative to:
-
Exercise caution when using PIP-199 or structurally similar Mannich bases in biological studies.
-
Thoroughly assess the chemical stability of any potential inhibitors in relevant assay and cellular conditions.
-
Employ multiple, orthogonal biophysical and cellular assays to validate the mechanism of action of any new compounds.
Despite the challenges with PIP-199, the FANCM-BTR protein-protein interaction remains a compelling target for the development of therapeutics for ALT cancers. Future efforts should focus on the discovery of novel, chemically stable scaffolds that can effectively and specifically disrupt this critical interaction.
References
- 1. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Screening Strategy to Identify Protein-Protein Interaction Inhibitors That Block the Fanconi Anemia DNA Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the FANCM-BTR Interaction in the Alternative Lengthening of Telomeres (ALT) Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Approximately 10-15% of cancers, including aggressive sarcomas and glioblastomas, utilize a telomerase-independent mechanism for telomere maintenance known as the Alternative Lengthening of Telomeres (ALT) pathway. ALT relies on homologous recombination-based mechanisms to elongate telomeres, a process fraught with replication stress due to the repetitive and G-quadruplex-forming nature of telomeric DNA. A key regulatory axis in managing this stress and ensuring the viability of ALT-positive cancer cells is the interaction between the Fanconi Anemia Complementation Group M (FANCM) protein and the BLM-TOP3A-RMI1/2 (BTR) complex. This technical guide provides an in-depth analysis of this critical interaction, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways. Understanding this interaction offers a promising therapeutic window for the selective targeting of ALT-positive cancers.
Introduction: The ALT Pathway and its Reliance on Replication Stress Management
Unlike the majority of cancers that reactivate telomerase, ALT-positive cells maintain telomere length through a break-induced replication (BIR) mechanism. This process involves using an existing telomeric sequence as a template for DNA synthesis to extend a shortened telomere. Hallmarks of ALT activity include the presence of ALT-associated PML bodies (APBs), heterogeneous telomere lengths, and the generation of extrachromosomal telomeric repeats (ECTRs), including C-circles.
A fundamental characteristic of ALT cells is a heightened state of basal replication stress at their telomeres. While this stress is a necessary driver of the recombination events that underpin telomere elongation, excessive or unresolved stress can lead to catastrophic genomic instability and cell death. Therefore, ALT cells are exquisitely dependent on a robust replication stress response network to maintain a delicate balance. Central to this network are the FANCM DNA translocase and the BTR dissolvase complex.
-
FANCM: A conserved ATP-dependent DNA translocase, FANCM is a component of the Fanconi Anemia (FA) pathway. It plays critical roles in resolving stalled replication forks, remodeling DNA structures, and suppressing R-loop formation.[1]
-
BTR Complex: This complex, comprising the BLM helicase, Topoisomerase IIIα, and the RMI1/RMI2 heterodimer, is a crucial dissolvase that resolves double Holliday junctions and other recombination intermediates to prevent crossovers.[2][3] The BTR complex is essential for ALT activity, and its localization to telomeres is a key step in the pathway.[2]
The FANCM-BTR Interaction: A Master Regulator of ALT Activity
FANCM directly interacts with the BTR complex, a function that is independent of its role within the larger FA core complex.[4][5] This interaction is mediated by a conserved motif in FANCM known as MM2, which binds to components of the BTR complex.[4][6][7] The FANCM-BTR interaction serves as a critical regulatory node within the ALT pathway, performing two primary functions:
-
Ameliorating Telomeric Replication Stress: FANCM's translocase activity is thought to resolve stalled replication forks and unwind harmful DNA secondary structures like G-quadruplexes and R-loops (DNA:RNA hybrids formed by the telomeric transcript TERRA) at ALT telomeres.[8][9] This action prevents the collapse of replication forks, which would otherwise lead to excessive DNA damage.
-
Regulating BTR Activity: By binding to the BTR complex, FANCM helps to control its recruitment and activity at telomeres.[10] In the absence of FANCM, the BTR complex, particularly the BLM helicase, becomes hyperactive at telomeres.[8][11] This unregulated BLM activity leads to excessive DNA end resection and an over-stimulation of break-induced replication, resulting in a "hyper-ALT" phenotype that is ultimately cytotoxic.[12][13][14]
Disruption of the FANCM-BTR interaction, either by depleting FANCM or by specifically inhibiting the interaction, is synthetically lethal to ALT-positive cancer cells.[4][9] This selective toxicity arises because the loss of this regulatory control pushes the level of replication stress and recombination past a viable threshold, leading to catastrophic telomere dysfunction and cell death.[8][14]
Quantitative Data on the Effects of FANCM-BTR Disruption
The disruption of the FANCM-BTR interaction leads to measurable increases in ALT activity markers and a significant decrease in cell viability. The following tables summarize key quantitative findings from studies using siRNA-mediated depletion of FANCM or synthetic inhibition of the FANCM-BTR complex in ALT-positive cell lines (e.g., U-2 OS, GM847).
| Parameter | Cell Line | Method of Disruption | Fold Change / % Increase (vs. Control) | Reference |
| C-circles | U-2 OS | FANCM siRNA | ~3.5 to 5-fold increase | [4][15] |
| U-2 OS | MM2 peptide expression | ~1.8-fold increase | [16] | |
| U-2 OS | PIP-199 (inhibitor) | ~2.5-fold increase | [16] | |
| Telomere Dysfunction-Induced Foci (TIFs) | U-2 OS | FANCM siRNA | ~4 to 5-fold increase in TIF-positive cells | [4][8] |
| U-2 OS | MM2 peptide expression | ~2-fold increase in TIF-positive cells | [16] | |
| ALT-Associated PML Bodies (APBs) | U-2 OS | FANCM siRNA | ~2-fold increase in APB frequency | [2][4] |
| Break-Induced Telomere Synthesis | U-2 OS | FANCM siRNA | ~2.5-fold increase in extension events | [2] |
Table 1: Impact of FANCM-BTR Disruption on ALT Activity Markers
| Cell Line Type | Method of Disruption | % Reduction in Surviving Fraction (vs. Control) | Reference |
| ALT-positive (U-2 OS, GM847) | FANCM siRNA | >90% reduction | [8] |
| ALT-positive (U-2 OS, GM847, Saos-2) | MM2 peptide expression | ~70-80% reduction | [16] |
| ALT-positive (U-2 OS, GM847, Saos-2) | PIP-199 (inhibitor) | ~60-75% reduction (at 0.5 µM) | [16] |
| Telomerase-positive (HeLa, HCT116) | FANCM siRNA | Minimal to no effect | [8] |
| Telomerase-positive (HeLa, HCT116) | MM2 peptide expression | No significant effect | [16] |
| Telomerase-positive (HeLa, HCT116) | PIP-199 (inhibitor) | Minimal effect | [16] |
Table 2: Impact of FANCM-BTR Disruption on Cell Viability
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FANCM-BTR interaction and its role in the ALT pathway.
Co-Immunoprecipitation (Co-IP) to Confirm FANCM-BTR Interaction
This protocol is used to demonstrate the physical association between FANCM and components of the BTR complex (e.g., BLM, TOP3A, RMI1) within a cell lysate.[7][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody (e.g., anti-FANCM or anti-BLM)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Secondary antibodies for western blot detection
Procedure:
-
Cell Lysis: Harvest 5-10 million cells. Wash with ice-cold PBS. Lyse cells in 1 mL of ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-FANCM) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
Elution: Elute the bound proteins by adding 30-50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. Alternatively, use a gentle elution buffer like glycine-HCl if native protein is required for downstream applications.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform western blotting using antibodies against the suspected interacting partners (e.g., anti-BLM, anti-TOP3A).
C-circle Assay (CCA) for Quantifying ALT Activity
The C-circle assay is a highly specific and quantitative method to measure ALT activity by detecting extrachromosomal, partially single-stranded telomeric C-rich DNA circles.[13][18][19]
Materials:
-
Genomic DNA isolated from cells
-
Φ29 DNA polymerase and reaction buffer
-
dNTPs (dATP, dGTP, dTTP; dCTP is omitted)
-
BSA
-
Hybond-N+ nylon membrane
-
Denaturation solution (0.5 M NaOH, 1.5 M NaCl)
-
Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl pH 7.2, 1 mM EDTA)
-
20x SSC buffer
-
³²P-labeled (TTAGGG)n telomeric probe
-
Hybridization buffer and wash solutions
Procedure:
-
DNA Preparation: Isolate high-quality genomic DNA (gDNA). Quantify the DNA concentration accurately.
-
Rolling Circle Amplification (RCA):
-
Set up the RCA reaction in a 20 µL volume: 10-30 ng of gDNA, 1X Φ29 reaction buffer, 0.2 mg/mL BSA, 1 mM each of dATP, dGTP, dTTP, and 7.5 units of Φ29 polymerase.
-
Set up a control reaction for each sample without the Φ29 polymerase ("-Φ" control).
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Dot Blotting:
-
Spot 5 µL of each RCA reaction onto a Hybond-N+ membrane.
-
Denature the DNA on the membrane by placing it on filter paper soaked in denaturation solution for 10 minutes.
-
Neutralize the membrane by placing it on filter paper soaked in neutralization solution for 5 minutes.
-
UV-crosslink the DNA to the membrane.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer at 65°C for 1-2 hours.
-
Add the ³²P-labeled telomeric probe and hybridize overnight at 65°C.
-
Wash the membrane with low and high stringency SSC wash buffers to remove unbound probe.
-
Expose the membrane to a phosphor screen and quantify the dot blot signals using densitometry software. Normalize the signal of the +Φ reaction to its corresponding gDNA input and compare across samples.
-
Colony Formation (Clonogenic) Assay for Cell Viability
This assay assesses the ability of single cells to undergo sustained proliferation and form a colony, providing a measure of cell survival and reproductive integrity after a given treatment (e.g., siRNA knockdown or inhibitor treatment).[12][20]
Materials:
-
6-well tissue culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Following the desired treatment (e.g., 48-72 hours post-siRNA transfection), harvest cells by trypsinization and prepare a single-cell suspension.
-
Plating: Count viable cells (e.g., using trypan blue exclusion). Seed a low, defined number of cells (typically 200-1000 cells per well) into 6-well plates containing fresh medium.
-
Incubation: Incubate the plates under standard culture conditions (37°C, 5% CO₂) for 10-14 days, or until visible colonies (defined as ≥50 cells) have formed. Do not disturb the plates during this period.
-
Fixation and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add 1 mL of fixation solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the fixative and wash with PBS.
-
Add 1 mL of crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the stain and wash the wells gently with water until the background is clear.
-
-
Analysis: Allow the plates to air dry completely. Count the number of colonies in each well. Calculate the Surviving Fraction = (number of colonies formed / number of cells seeded) / (plating efficiency of control).
Mandatory Visualizations
Signaling Pathway and Logical Relationships
Experimental Workflow
Conclusion and Therapeutic Implications
The interaction between FANCM and the BTR complex is a linchpin in the survival of ALT-positive cancer cells. By managing telomeric replication stress and modulating recombination, the FANCM-BTR complex maintains ALT activity within a range that is compatible with cell proliferation. Disruption of this interaction creates a synthetic lethal vulnerability, leading to an uncontrolled and cytotoxic hyper-recombinogenic state specifically in ALT cells. This selective lethality makes the FANCM-BTR interaction a highly attractive target for the development of novel anti-cancer therapies. Small molecules or peptides, such as PIP-199, that specifically block the FANCM MM2 domain's interaction with the BTR complex represent a promising strategy for precision oncology, offering a way to selectively eliminate tumors that rely on the ALT pathway for their immortality.[14][18] Further research into the structural basis of this interaction will be crucial for the design of next-generation inhibitors with enhanced potency and specificity.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 8. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The C-Circle Assay for alternative-lengthening-of-telomeres activity — Department of Oncology [oncology.ox.ac.uk]
- 19. Amplification and Quantitation of Telomeric Extrachromosomal Circles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
FANCM-BTR PPI-IN-1: A Selective Inhibitor Targeting Alternative Lengthening of Telomeres (ALT) in Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
A significant subset of cancers, approximately 10-15%, utilizes a telomerase-independent mechanism known as Alternative Lengthening of Telomeres (ALT) to achieve cellular immortality. This homology recombination-based pathway presents a unique therapeutic vulnerability. The interaction between the FANCM and BTR (BLM-TOP3A-RMI) complexes is crucial for regulating telomere integrity and suppressing excessive ALT activity.[1][2] Disruption of this protein-protein interaction (PPI) has emerged as a promising strategy for selectively targeting and eliminating ALT-positive cancer cells. This technical guide provides a comprehensive overview of FANCM-BTR PPI-IN-1 (also known as PIP-199), a small molecule inhibitor of the FANCM-BTR interaction, for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the associated cellular pathways and workflows.
Introduction: The FANCM-BTR Interaction in ALT Cancers
Telomeres, the protective caps (B75204) at the ends of chromosomes, shorten with each cell division, eventually leading to cellular senescence or apoptosis. Cancer cells must overcome this limitation to sustain proliferation. While most cancers reactivate the enzyme telomerase, ALT-cancers employ a recombination-based mechanism to elongate their telomeres.[3] This process is characterized by high levels of telomeric replication stress.[4]
The Fanconi Anemia Complementation Group M (FANCM) protein, a DNA translocase, plays a pivotal role in managing this replication stress at ALT telomeres.[1] FANCM interacts with the BTR complex (composed of BLM helicase, TOP3A topoisomerase, and the RMI1/RMI2 subcomplex) via its MM2 domain binding to the RMI proteins.[1][5] This interaction is critical for resolving stalled replication forks and preventing excessive, uncontrolled ALT activity, which can be detrimental to the cell.[1][3] Inhibition of the FANCM-BTR interaction leads to a "hyper-ALT" phenotype, characterized by increased telomeric DNA synthesis, elevated levels of extrachromosomal C-circles (a hallmark of ALT), and significant telomere dysfunction, ultimately triggering selective cell death in ALT-positive cancer cells.[1][3]
This compound (PIP-199): Mechanism of Action
This compound, also identified in the literature as PIP-199, is a small molecule designed to disrupt the crucial interaction between the MM2 domain of FANCM and the RMI1/RMI2 subcomplex of the BTR complex.[1][6] By acting as a dominant decoy, it prevents the proper assembly and function of the FANCM-BTR complex at telomeres.[1] This disruption unleashes uncontrolled BLM helicase activity and leads to an accumulation of unresolved replication intermediates at telomeres, exacerbating replication stress and pushing the ALT mechanism into a lethal state of hyperactivity.[1][4]
Signaling Pathway of FANCM-BTR in ALT and Inhibition by PPI-IN-1
References
- 1. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of modulators of the ALT pathway through a native FISH-based optical screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Multifaceted Role of FANCM in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the human genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways known as the DNA Damage Response (DDR). A key player in this intricate network is the Fanconi Anemia Complementation Group M (FANCM) protein. Initially identified through its association with the rare genetic disorder Fanconi Anemia, FANCM has emerged as a crucial helicase and translocase with multifaceted roles in maintaining genomic stability. This technical guide provides an in-depth exploration of FANCM's function in the DDR, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental processes of DNA repair and the therapeutic potential of targeting DDR pathways.
Core Functions of FANCM in Genome Maintenance
FANCM is a highly conserved DNA motor protein that plays a central role in the recognition and processing of various DNA structures that arise during replication stress and DNA damage.[1][2] Its functions are critical for preventing genomic instability, a hallmark of cancer. The multifaceted nature of FANCM's activity stems from its modular domain architecture, which allows it to act as a molecular scaffold and a catalytic enzyme.
Role in the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway primarily involved in the repair of DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1][2][3] FANCM, in a complex with FAAP24 (Fanconi Anemia-Associated Protein of 24 kDa) and the MHF1/2 (histone-fold) proteins, acts as the initial sensor of ICL-stalled replication forks.[1][4] This complex recognizes the branched DNA structure of the stalled fork and recruits the FA core complex, a multi-subunit E3 ubiquitin ligase.[1][2][3]
The recruitment of the FA core complex by FANCM is a critical step for the subsequent monoubiquitination of the FANCD2-FANCI heterodimer.[3][5][6] Monoubiquitinated FANCD2-FANCI then coordinates the downstream repair events, including DNA incision, translesion synthesis, and homologous recombination.[1] Interestingly, the ATPase/translocase activity of FANCM is not essential for the monoubiquitination of FANCD2, indicating that its scaffolding function is paramount in this initial phase of the FA pathway.[5]
Replication Fork Remodeling and Restart
Beyond its role in the FA pathway, FANCM is a key player in the broader response to replication stress. It localizes to stalled replication forks, where its ATP-dependent translocase activity is crucial for fork remodeling and restart.[1][7] FANCM can promote the regression of stalled forks, forming a four-way junction structure known as a "chicken foot." This remodeling provides an opportunity for the replication machinery to bypass the lesion or for other repair factors to access the damaged site.[1] The ability of FANCM to process these intermediates is critical for preventing the collapse of replication forks, which can lead to the formation of double-strand breaks and chromosomal instability.[3]
ATR-Mediated Checkpoint Activation
In response to DNA damage and replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, initiating a signaling cascade that leads to cell cycle arrest and the upregulation of DNA repair genes. FANCM plays a significant role in the activation of this checkpoint.[1][8] By binding to stalled replication forks, the FANCM-FAAP24 complex helps to recruit and activate the ATR-ATRIP complex.[4] This function is, at least in part, independent of the FA core complex. The translocase activity of FANCM is thought to generate regions of single-stranded DNA (ssDNA) at stalled forks, which are coated by RPA (Replication Protein A) and serve as a platform for ATR activation.[1]
Suppression of Sister Chromatid Exchange
Sister Chromatid Exchange (SCE) is a form of homologous recombination that can occur during DNA replication. While generally considered a benign process, elevated levels of SCE can be indicative of genomic instability. FANCM has a well-established role in suppressing spontaneous and damage-induced SCE.[2][9] This function is dependent on its translocase activity and its interaction with the Bloom's Syndrome (BLM) helicase complex.[2][7] FANCM recruits the BLM-TOP3A-RMI1/2 (BTR) complex to stalled replication forks, which then acts to dissolve double Holliday junctions in a non-crossover fashion, thereby preventing SCE.[1][2]
Quantitative Data on FANCM Function
The following tables summarize key quantitative data related to the biochemical and cellular functions of FANCM.
| Parameter | Substrate/Condition | Value | Reference |
| DNA Binding Affinity (Kd) | |||
| FANCM Translocase Domain | Single-stranded DNA (ssDNA) | 30 nM | [10] |
| Splayed Arm DNA | 63.4 nM | [10] | |
| Replication Fork DNA | 55 nM | [10] | |
| FANCM C-terminal Domain-FAAP24 | ssDNA | 0.21 µM | [10] |
| Double-stranded DNA (dsDNA) | 1.85 µM | [10] | |
| ATPase Activity | |||
| FANCM (1-669) | Fork-structured DNA | ~16 molecules of ATP/min/molecule of FANCM | [10] |
| FANCM Translocase Domain | Holliday Junction DNA | Stimulated | [3][11] |
| Cellular Effects of FANCM Depletion | |||
| Sister Chromatid Exchange (SCE) | Spontaneous in MEFs | Increased | [12] |
| After MMC treatment in human cells | Elevated | [2] | |
| Cell Survival | After Mitomycin C (MMC) treatment | Decreased | [5] |
| FANCD2 Monoubiquitination | After DNA damage | Reduced | [6] |
| Replication Fork Speed | Unperturbed | Reduced | [13] |
| C-circle formation in ALT cells | Dramatic increase | [14][15] |
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of FANCM function. Below are protocols for key experiments commonly used in the field.
siRNA-mediated Depletion of FANCM and Cell Survival Assay
This protocol describes the transient knockdown of FANCM expression using small interfering RNA (siRNA) followed by an assessment of cell viability after treatment with a DNA crosslinking agent.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or U2OS) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare siRNA complexes according to the manufacturer's instructions (e.g., using Lipofectamine RNAiMAX). A typical final concentration for FANCM siRNA is 20-50 nM.
-
Add the siRNA complexes to the cells and incubate for 48-72 hours to achieve optimal protein knockdown.
-
Harvest a subset of cells to verify knockdown efficiency by Western blotting using a FANCM-specific antibody.
-
-
Drug Treatment and Viability Assay:
-
Trypsinize and re-seed the FANCM-depleted and control cells into 96-well plates at a low density (e.g., 1000-5000 cells/well).
-
Allow cells to attach for 12-24 hours.
-
Treat cells with a range of concentrations of a DNA crosslinking agent (e.g., Mitomycin C or Cisplatin) for a defined period (e.g., 1-24 hours).
-
Wash the cells with PBS and replace with fresh culture medium.
-
Incubate the plates for 5-10 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantify the number and/or area of colonies to determine the surviving fraction relative to untreated controls.
-
DNA Fiber Analysis for Replication Fork Dynamics
This technique allows for the visualization and measurement of individual DNA replication forks to assess parameters such as fork speed and stalling.[1][5][16]
-
Cell Labeling:
-
Culture cells to approximately 70-80% confluency.
-
Pulse-label the cells with the first thymidine (B127349) analog, 5-Chloro-2'-deoxyuridine (CldU), at a concentration of 20-50 µM for 20-30 minutes.[1][5]
-
Wash the cells with pre-warmed medium and then pulse-label with the second thymidine analog, 5-Iodo-2'-deoxyuridine (IdU), at a concentration of 200-250 µM for 20-30 minutes.[1][5]
-
For experiments investigating replication stress, a DNA damaging agent can be added during or between the labeling steps.
-
-
DNA Spreading:
-
Harvest the cells and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Mix 2 µL of the cell suspension with 10 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
Allow the cells to lyse for 6-8 minutes at room temperature.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.
-
-
Immunodetection and Imaging:
-
Denature the DNA with 2.5 M HCl for 1-1.5 hours.
-
Wash thoroughly with PBS and block with a blocking buffer (e.g., 1-5% BSA in PBS).
-
Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1-2.5 hours.
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the lengths of the CldU and IdU tracks using image analysis software to determine replication fork speed and other parameters.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is used to identify and validate interactions between FANCM and other proteins within a cellular context.[17][18][19][20][21]
-
Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., FANCM) or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies against the "prey" protein(s) to detect interaction with the bait protein.
-
Proximity Ligation Assay (PLA) for In Situ Protein Interactions
PLA allows for the visualization of protein-protein interactions within fixed cells, providing spatial information about where these interactions occur.[22][23][24][25][26]
-
Sample Preparation:
-
PLA Protocol:
-
Incubate the cells with two primary antibodies raised in different species that recognize the two proteins of interest.
-
Add PLA probes, which are secondary antibodies conjugated with unique DNA oligonucleotides (PLUS and MINUS), that bind to the primary antibodies.
-
If the proteins are in close proximity (≤40 nm), the oligonucleotides are brought close enough to be ligated into a circular DNA molecule by adding a ligase and connector oligonucleotides.[22][25]
-
Amplify the circular DNA template via rolling-circle amplification using a DNA polymerase.
-
Detect the amplified DNA product with fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of spots per cell to determine the extent of the protein-protein interaction.
-
Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions
ChIP is used to determine whether FANCM is recruited to specific DNA regions, such as sites of DNA damage.[27][28][29][30]
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells and sonicate or treat with micrococcal nuclease (MNase) to fragment the chromatin into smaller, soluble pieces.
-
-
Immunoprecipitation:
-
Incubate the chromatin with an antibody specific for FANCM or a control IgG overnight.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Purify the DNA.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers specific to a region of interest to determine the enrichment of that DNA sequence in the FANCM immunoprecipitate compared to the input and IgG controls.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and interactions involving FANCM.
References
- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions and regulation of the multitasking FANCM family of DNA motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the functions of the FANCM-FAAP24 complex in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 6. FANCM of the Fanconi anemia core complex is required for both monoubiquitination and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FANCM connects the genome instability disorders Bloom's Syndrome and Fanconi Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FANCM: A Landing Pad for the Fanconi Anemia and Bloom's Syndrome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Architecture and DNA Recognition Elements of the Fanconi Anemia FANCM-FAAP24 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fancm-deficient mice reveal unique features of Fanconi anemia complementation group M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. Identification and analysis of new Proteins involved in the DNA Damage Response network of Fanconi anemia and Bloom syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 21. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 22. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
- 26. researchgate.net [researchgate.net]
- 27. Protocol for fractionation-assisted native ChIP (fanChIP) to capture protein-protein/DNA interactions on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Protocol for fractionation-assisted native ChIP (fanChIP) to capture protein-protein/DNA interactions on chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of FANCM-BTR Interaction by PPI-IN-1: A Targeted Approach to Inhibit Telomere Maintenance in ALT Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomere maintenance is a critical hallmark of cancer, enabling limitless replication. While most cancers rely on telomerase, a significant subset (10-15%) utilizes the Alternative Lengthening of Telomeres (ALT) pathway, a recombination-based mechanism. The FANCM-BTR complex, a key player in resolving replication stress, is essential for the viability of ALT-positive cancer cells. This technical guide delves into the effects of FANCM-BTR PPI-IN-1 (also known as PIP-199), a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between FANCM and the BTR (BLM-TOP3A-RMI) complex. By inhibiting this interaction, this compound selectively induces telomere dysfunction and cell death in ALT-positive cancer cells, presenting a promising therapeutic strategy. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitor's effects, and detailed experimental protocols for key assays.
Introduction: The FANCM-BTR Complex in ALT Telomere Maintenance
The Alternative Lengthening of Telomeres (ALT) pathway is characterized by high levels of telomeric replication stress, which, if left unresolved, can lead to catastrophic DNA damage and cell death.[1][2] The Fanconi Anemia Complementation Group M (FANCM) protein, in complex with the BLM-TOP3A-RMI (BTR) complex, plays a pivotal role in managing this stress.[3][4] FANCM acts as a DNA translocase that recognizes and remodels stalled replication forks at telomeres.[3][5] It recruits the BTR complex to these sites, where the BLM helicase activity resolves complex DNA structures, such as D-loops and Holliday junctions, that arise during recombination-based telomere synthesis.[6][7] This coordinated action is crucial for maintaining the integrity of ALT telomeres and ensuring the survival of ALT-positive cancer cells.[2][6]
Disruption of the FANCM-BTR interaction leads to an accumulation of unresolved replication stress at telomeres, resulting in increased DNA damage, telomere dysfunction, and ultimately, selective cell death in ALT-positive cells.[3][8] This synthetic lethal relationship makes the FANCM-BTR interaction an attractive target for anti-cancer drug development.
This compound (PIP-199): Mechanism of Action
This compound, also identified as PIP-199, is a small molecule designed to specifically inhibit the interaction between the MM2 domain of FANCM and the RMI core complex of the BTR complex.[1] The inhibitor was identified through a high-throughput screening and has an in vitro IC50 of 36 µM for the RMI core complex/MM2 interaction. By binding to the RMI complex, PIP-199 prevents its association with FANCM, thereby disrupting the formation of the functional FANCM-BTR complex at telomeres. This disruption phenocopies the effects of FANCM depletion in ALT cells, leading to the accumulation of unresolved replication intermediates and subsequent telomere crisis.
Important Note on Compound Stability: A recent study published in 2023 has raised concerns about the chemical stability of PIP-199 in aqueous buffers. The study suggests that PIP-199 is a Mannich base that can decompose, and its observed cellular effects might be due to the non-specific toxicity of its breakdown products. Therefore, while the biological principle of targeting the FANCM-BTR interaction remains a valid and promising therapeutic strategy, the results obtained using PIP-199 should be interpreted with caution, and future studies should focus on developing more stable and specific inhibitors.
Quantitative Effects of this compound on ALT and Telomerase-Positive Cells
The selective toxicity of disrupting the FANCM-BTR interaction is a key feature of this therapeutic approach. The following tables summarize the quantitative data on the effects of this compound (PIP-199) on ALT-positive and telomerase-positive cancer cell lines, as reported in Lu et al., 2019.[1]
Table 1: Effect of this compound (PIP-199) on C-circle Formation
| Cell Line | Telomere Maintenance Mechanism | Treatment (0.5 µM PIP-199 for 72h) | Normalized C-circles (Mean ± SEM) |
| U-2 OS | ALT | Vehicle (DMSO) | 1.00 ± 0.15 |
| PIP-199 | 2.10 ± 0.30 | ||
| GM847 | ALT | Vehicle (DMSO) | 1.00 ± 0.20 |
| PIP-199 | 1.80 ± 0.25 | ||
| Saos-2 | ALT | Vehicle (DMSO) | 1.00 ± 0.18 |
| PIP-199 | 1.95 ± 0.35 | ||
| HeLa | Telomerase-positive | Vehicle (DMSO) | 1.00 ± 0.12 |
| PIP-199 | 1.10 ± 0.20 (n.s.) | ||
| HCT116 | Telomerase-positive | Vehicle (DMSO) | 1.00 ± 0.10 |
| PIP-199 | 1.05 ± 0.15 (n.s.) | ||
| p < 0.05, n.s. = non-significant. Data extracted from Lu et al., 2019.[1] |
Table 2: Effect of this compound (PIP-199) on Clonogenic Survival
| Cell Line | Telomere Maintenance Mechanism | PIP-199 Concentration (µM) | Surviving Fraction (Mean ± SEM) |
| U-2 OS | ALT | 0 | 1.00 ± 0.00 |
| 0.1 | 0.85 ± 0.05 | ||
| 0.5 | 0.40 ± 0.08 | ||
| 1.0 | 0.15 ± 0.04 | ||
| GM847 | ALT | 0 | 1.00 ± 0.00 |
| 0.1 | 0.90 ± 0.06 | ||
| 0.5 | 0.55 ± 0.07 | ||
| 1.0 | 0.25 ± 0.05 | ||
| Saos-2 | ALT | 0 | 1.00 ± 0.00 |
| 0.1 | 0.88 ± 0.04 | ||
| 0.5 | 0.48 ± 0.06 | ||
| 1.0 | 0.20 ± 0.03 | ||
| HeLa | Telomerase-positive | 0 | 1.00 ± 0.00 |
| 0.1 | 0.98 ± 0.02 (n.s.) | ||
| 0.5 | 0.95 ± 0.03 (n.s.) | ||
| 1.0 | 0.90 ± 0.05 (n.s.) | ||
| HCT116 | Telomerase-positive | 0 | 1.00 ± 0.00 |
| 0.1 | 0.97 ± 0.03 (n.s.) | ||
| 0.5 | 0.92 ± 0.04 (n.s.) | ||
| 1.0 | 0.88 ± 0.06 (n.s.) | ||
| **p < 0.005, n.s. = non-significant. Data extracted from Lu et al., 2019.[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FANCM-BTR in ALT Telomere Maintenance
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of FANCM-BTR Disruption: A Technical Guide to FANCM-BTR PPI-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the cellular pathways affected by the disruption of the FANCM-BTR protein-protein interaction (PPI), with a focus on the inhibitor FANCM-BTR PPI-IN-1. The Fanconi anemia complementation group M (FANCM) protein, in complex with the BLM-TOP3A-RMI (BTR) dissolvasome, plays a critical role in maintaining genomic stability, particularly at telomeres. This guide details the mechanism of action of FANCM-BTR PPI inhibitors, summarizes the quantitative effects on cancer cell viability, and provides detailed experimental protocols for studying these effects. The information presented is intended to support further research and drug development efforts targeting this crucial DNA repair pathway, especially in the context of Alternative Lengthening of Telomeres (ALT) cancers.
Introduction: The FANCM-BTR Interaction in Genome Maintenance
FANCM is a DNA translocase that plays a pivotal role in the Fanconi Anemia (FA) pathway, a crucial DNA repair mechanism.[1][2] It recognizes and remodels stalled replication forks, thereby preventing genomic instability.[3] FANCM executes its functions through interactions with multiple protein complexes, including the FA core complex and the BTR complex.[2][4] The BTR complex, consisting of the Bloom syndrome helicase (BLM), Topoisomerase IIIα (TOP3A), and the RMI1/RMI2 heterodimer, is essential for resolving DNA recombination intermediates.[2] The interaction between the MM2 domain of FANCM and the RMI1/RMI2 subcomplex of BTR is critical for the resolution of replication stress, particularly at telomeres.[4]
In a subset of cancers, known as ALT-positive cancers, telomere length is maintained through a homologous recombination-based mechanism instead of telomerase. These cancers exhibit high levels of replication stress at their telomeres and are particularly dependent on the FANCM-BTR pathway for their survival.[5][6] Disruption of the FANCM-BTR interaction has emerged as a promising therapeutic strategy to selectively target and eliminate these cancer cells.[1][5]
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex.[7] While specific biochemical data for this compound is limited in the public domain, its mechanism is understood through the study of similar inhibitors like PIP-199. These inhibitors typically bind to the RMI core complex, preventing its association with the MM2 domain of FANCM.[3][8]
The disruption of the FANCM-BTR complex leads to a phenotype mimicking FANCM depletion.[5] This results in unresolved replication stress, particularly at the G-quadruplex and R-loop-rich telomeric regions of ALT cells.[9] The accumulation of unresolved DNA structures triggers a DNA damage response, leading to cell cycle arrest in the G2/M phase and ultimately, selective cell death in ALT-positive cancer cells.[6][9]
References
- 1. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on FANCM-BTR PPI-IN-1 in U2OS Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies conducted on FANCM-BTR PPI-IN-1, a small molecule inhibitor targeting the protein-protein interaction between Fanconi Anemia Complementation Group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI1/2 (BTR) complex, with a specific focus on its effects in the U2OS osteosarcoma cell line. U2OS cells are a well-established model for cancers that utilize the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism for telomere maintenance that is frequently observed in aggressive tumors and is dependent on the cellular machinery for homologous recombination.
Introduction
The FANCM-BTR complex is a critical regulator of genome stability, particularly at sites of replication stress such as telomeres.[1][2] In ALT-positive cancer cells like U2OS, there is a heightened level of replication stress at the telomeres.[3] The FANCM-BTR complex plays a crucial role in managing this stress to prevent catastrophic DNA damage and allow for cell survival and proliferation.[1][3] Inhibition of the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target and eliminate ALT-positive cancer cells.[3][4] this compound has been identified as a disruptor of this interaction.[5]
Mechanism of Action
FANCM, a DNA translocase, interacts with the BTR complex, which possesses helicase and dissolvase activities.[1][2] This complex is involved in the remodeling of stalled replication forks at telomeres.[1] Disruption of the FANCM-BTR interaction by this compound is hypothesized to lead to the collapse of these stalled replication forks into double-strand breaks.[1] This, in turn, is expected to induce a potent DNA damage response, leading to cell cycle arrest and ultimately, cell death in ALT-positive cells that are highly dependent on this pathway for survival.[3][6]
Data Presentation
The following tables summarize the key quantitative findings from preliminary studies of this compound in U2OS cells.
Table 1: Effect of this compound on the Viability of U2OS Cells (Clonogenic Survival Assay)
| Concentration of this compound | Surviving Fraction (%) |
| Vehicle Control (DMSO) | 100 |
| Dose 1 | Data not available |
| Dose 2 | Data not available |
| Dose 3 | Data not available |
Note: While a 10-day clonogenic survival assay has been performed on U2OS cells treated with varying doses of this compound, specific quantitative data on the surviving fractions at different concentrations are not yet publicly available.[7] It has been noted that ALT cells deficient in CHAMP1 complex subunits exhibit significantly increased sensitivity to a FANCM inhibitor.[7]
Table 2: Effect of FANCM Depletion on Cell Cycle Distribution in U2OS Cells
| Condition | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (siRNA scrambled) | Not specified | Not specified | Not specified |
| FANCM Depleted (siRNA) | Not specified | Not specified | Significant Accumulation |
Note: Studies on the depletion of FANCM, which mimics the effect of inhibiting the FANCM-BTR interaction, have shown a significant accumulation of U2OS cells in the G2/M phase of the cell cycle.[3] Quantitative percentages for each phase from studies specifically using this compound are not available.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive viability after treatment with a cytotoxic agent.
Materials:
-
U2OS cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
U2OS cells are harvested during their exponential growth phase and resuspended in a single-cell suspension.
-
Cells are counted, and a predetermined number of cells (e.g., 500-1000 cells/well) are seeded into 6-well plates.
-
After allowing the cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Following incubation, the medium is removed, and the colonies are washed with PBS.
-
Colonies are fixed and stained with Crystal Violet solution for 30 minutes.
-
The plates are washed with water and allowed to air dry.
-
Colonies containing at least 50 cells are counted.
-
The surviving fraction for each treatment is calculated by normalizing the number of colonies to that of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
Materials:
-
U2OS cells
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
U2OS cells are seeded in 6-well plates and allowed to attach.
-
Cells are treated with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells.
-
Fixed cells are stored at -20°C for at least 2 hours.
-
Prior to analysis, cells are pelleted, washed with PBS to remove the ethanol, and resuspended in PI staining solution.
-
Cells are incubated in the dark at room temperature for 30 minutes.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
U2OS cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
U2OS cells are treated with this compound as described for the cell cycle analysis.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension according to the manufacturer's instructions.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are immediately analyzed by flow cytometry.
-
The percentages of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells are quantified.
Visualizations
Signaling Pathway of FANCM-BTR in ALT Telomere Maintenance and Inhibition
Caption: FANCM-BTR signaling in ALT cells and its inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in U2OS cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple functions of the ALT favorite helicase, BLM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes: Unraveling Cell Viability with FANCM-BTR PPI-IN-1 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for utilizing FANCM-BTR PPI-IN-1, a small molecule inhibitor of the FANCM-BTR protein-protein interaction, in clonogenic survival assays. These assays are a gold-standard method for assessing the long-term effects of cytotoxic and cytostatic agents on the reproductive integrity of single cells. Understanding the impact of inhibiting the FANCM-BTR interaction is crucial for developing novel cancer therapeutics, particularly for tumors reliant on the Alternative Lengthening of Telomeres (ALT) pathway.
Introduction to FANCM-BTR Interaction
The Fanconi Anemia Complementation Group M (FANCM) protein plays a pivotal role in DNA repair and the maintenance of genomic stability. It acts as a crucial sensor at stalled replication forks, recruiting downstream effector proteins to resolve DNA damage. One of its key interaction partners is the BTR complex, comprising BLM helicase, Topoisomerase IIIα, RMI1, and RMI2. The FANCM-BTR complex is instrumental in processing DNA intermediates and preventing aberrant recombination events. In ALT-positive cancer cells, which lack telomerase activity, the FANCM-BTR pathway is essential for telomere maintenance and cell viability. Therefore, inhibiting the FANCM-BTR interaction presents a promising therapeutic strategy to selectively target these cancer cells. This compound is a tool compound designed to disrupt this critical interaction, leading to increased replication stress and ultimately, cell death in susceptible cancer cell lines.
Data Presentation: Efficacy of this compound in U2OS Cells
The following table summarizes the quantitative data from a 10-day clonogenic survival assay performed with this compound on the human osteosarcoma cell line U2OS, which is a well-established model for ALT-positive cancers. The data demonstrates a dose-dependent decrease in the surviving fraction of U2OS cells upon treatment with the inhibitor.
| Cell Line | Cancer Type | Inhibitor | Concentration (µM) | Surviving Fraction (%) |
| U2OS | Osteosarcoma (ALT-positive) | This compound | 0 (Control) | 100 |
| 0.1 | ~80 | |||
| 0.5 | ~50 | |||
| 1.0 | ~20 | |||
| 2.0 | ~5 |
Note: The surviving fraction percentages are estimated from the graphical data presented in the referenced study.[1]
Visualizing the Molecular Pathway and Experimental Process
To better understand the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: FANCM-BTR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the clonogenic survival assay using this compound.
Experimental Protocol: Clonogenic Survival Assay
This protocol details the steps for assessing the effect of this compound on the clonogenic survival of U2OS cells.
Materials:
-
U2OS cell line (or other appropriate ALT-positive cell line)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Fixation solution: 100% Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Microscope
Procedure:
-
Cell Culture:
-
Maintain U2OS cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium to obtain a single-cell suspension. e. Count the cells using a hemocytometer or an automated cell counter. f. Dilute the cell suspension to the desired seeding density. For U2OS cells, a density of approximately 500 cells per well in a 6-well plate is a good starting point, but this should be optimized for your specific experimental conditions to yield 50-150 colonies in the control wells. g. Seed the cells into 6-well plates containing 2 mL of complete medium per well. h. Gently rock the plates to ensure even distribution of cells. i. Incubate the plates overnight to allow the cells to attach.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range to test is 0.1 µM to 2.0 µM. b. Prepare a vehicle control by adding the same volume of DMSO (used to dissolve the inhibitor) to complete medium as is present in the highest concentration of the inhibitor. c. Carefully aspirate the medium from the attached cells. d. Add 2 mL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. e. It is recommended to perform each treatment in triplicate.
-
Colony Formation: a. Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 10 days.[1] b. It is not necessary to change the medium during the incubation period unless there is a significant change in pH (indicated by a color change of the phenol (B47542) red indicator).
-
Fixation and Staining: a. After the 10-day incubation period, carefully aspirate the medium from each well. b. Gently wash the wells twice with PBS. c. Add 1 mL of 100% methanol to each well to fix the colonies. Incubate for 10-15 minutes at room temperature. d. Aspirate the methanol. e. Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the crystal violet solution. g. Gently wash the plates with tap water until the excess stain is removed and the background is clear. h. Allow the plates to air dry completely at room temperature.
-
Colony Counting and Data Analysis: a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Colonies can be counted manually using a microscope or with an automated colony counter. b. Calculate the Plating Efficiency (PE) for the control group:
- PE = (Number of colonies counted / Number of cells seeded) x 100% c. Calculate the Surviving Fraction (SF) for each treatment group:
- SF = (Number of colonies counted / (Number of cells seeded x (PE / 100))) d. Plot the Surviving Fraction as a function of the this compound concentration to generate a dose-response curve. This allows for the determination of key parameters such as the IC₅₀ (the concentration of inhibitor that results in a 50% reduction in clonogenic survival).
References
Application Notes and Protocols for Cell Viability Assay with FANCM-BTR PPI-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FANCM (Fanconi anemia complementation group M) is a DNA translocase that plays a critical role in the maintenance of genomic stability, particularly at telomeres. It forms a complex with the BLM-TOP3A-RMI (BTR) complex to resolve replication stress.[1] In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, which is a telomerase-independent mechanism for telomere maintenance, there are elevated levels of telomere-specific replication stress. The FANCM-BTR complex is essential for managing this stress and ensuring the viability of ALT cells.
FANCM-BTR PPI-IN-1 is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the MM2 domain of FANCM and the RMI1-RMI2 subcomplex of the BTR complex.[2] By inhibiting this interaction, the compound is expected to increase replication stress, leading to selective toxicity in ALT-positive cancer cells.[3][2] This makes this compound a potential therapeutic agent for targeting ALT-dependent cancers.
Crucial Note on Compound Stability: Recent studies have indicated that this compound (also known as PIP-199) is chemically unstable in aqueous solutions and may act as a pan-assay interference compound (PAINS).[4][5] Its apparent biological effects might stem from non-specific toxicity caused by its degradation products.[4][5] Researchers should exercise caution when using this compound, and it is highly recommended to include appropriate controls to assess non-specific effects. Freshly prepared solutions should be used for all experiments, and the stability of the compound under the specific experimental conditions should be considered when interpreting the data.
Signaling Pathway and Mechanism of Action
The FANCM-BTR complex is a key player in the DNA damage response and repair pathway, particularly in the context of replication stress at telomeres. In ALT cells, where telomeres are maintained through a recombination-based mechanism, there is a high level of intrinsic replication stress. FANCM, in concert with the BTR complex, acts to resolve stalled replication forks and suppress excessive ALT activity, thereby promoting cell survival.[6] this compound disrupts the crucial interaction between FANCM and the BTR complex. This disruption prevents the proper resolution of replication stress, leading to an accumulation of DNA damage and, ultimately, selective cell death in ALT-positive cancer cells.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on the viability of cancer cell lines. The primary recommended assay is the CellTiter-Glo® Luminescent Cell Viability Assay for a quantitative measure of metabolically active cells. A clonogenic assay is also described for assessing long-term cell survival and reproductive capacity.
Cell Lines
-
ALT-Positive: U-2 OS (human osteosarcoma), GM847 (human skin fibroblast), Saos-2 (human osteosarcoma)
-
Telomerase-Positive (Control): HeLa (human cervical cancer), HCT116 (human colon cancer)
Cell Culture
U-2 OS cells are cultured in McCoy's 5a Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Other cell lines should be cultured in their recommended media. All cells are maintained in a humidified incubator at 37°C with 5% CO2.[1][6]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
This compound (prepare fresh stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a freshly prepared stock solution in DMSO. A suggested starting concentration range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours.
-
-
Assay Measurement:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[8]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[8]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of long-term cell survival.[9][10]
Materials:
-
Selected cancer cell lines
-
Appropriate cell culture medium
-
This compound (prepare fresh stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low and equal number of cells (e.g., 500-1000 cells) into each well of a 6-well plate.
-
Allow the cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in culture medium from a freshly prepared stock solution in DMSO.
-
Replace the medium in the wells with medium containing the desired concentrations of the inhibitor or a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing the inhibitor and wash the cells with PBS.
-
Add fresh, drug-free medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of 100% methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF): SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
Plot the surviving fraction against the inhibitor concentration.
Data Presentation
Quantitative data from the cell viability assays should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound from CellTiter-Glo® Assay
| Cell Line | Type | IC50 (µM) |
| U-2 OS | ALT-Positive | [Insert Value] |
| GM847 | ALT-Positive | [Insert Value] |
| Saos-2 | ALT-Positive | [Insert Value] |
| HeLa | Telomerase-Positive | [Insert Value] |
| HCT116 | Telomerase-Positive | [Insert Value] |
Table 2: Surviving Fraction after Treatment with this compound in Clonogenic Assay
| Cell Line | Inhibitor Conc. (µM) | Surviving Fraction |
| U-2 OS | 0 (Vehicle) | 1.00 |
| [Conc. 1] | [Insert Value] | |
| [Conc. 2] | [Insert Value] | |
| HeLa | 0 (Vehicle) | 1.00 |
| [Conc. 1] | [Insert Value] | |
| [Conc. 2] | [Insert Value] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a cell viability assay with this compound.
Caption: General workflow for the cell viability assay.
References
- 1. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Application of FANCM-BTR PPI-IN-1 in colony formation assays.
Application of FANCM-BTR PPI-IN-1 in Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound, a small molecule inhibitor of the FANCM-BTR protein-protein interaction, in colony formation assays. This document is intended to guide researchers in assessing the long-term effects of this inhibitor on the proliferative capacity and survival of cancer cells, particularly those exhibiting the Alternative Lengthening of Telomeres (ALT) phenotype.
Introduction
The Fanconi Anemia Complementation Group M (FANCM) protein, a DNA translocase, plays a crucial role in maintaining genomic stability by resolving replication stress. It forms a functional complex with the BLM-TOP3A-RMI (BTR) complex, which is essential for suppressing the ALT pathway of telomere maintenance, a mechanism employed by 10-15% of cancers.[1][2] In ALT-positive cancer cells, there is a heightened level of replication stress at the telomeres.[3][4] The FANCM-BTR complex helps to manage this stress, and its disruption leads to excessive ALT activity, genomic instability, and ultimately, selective toxicity in these cancer cells.[3][4]
This compound is a small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex.[5] This disruption has been shown to be synthetically lethal in ALT-positive tumor cells, making this compound a promising candidate for targeted cancer therapy.[5] The colony formation assay, or clonogenic assay, is a pivotal in vitro method to evaluate the long-term efficacy of such cytotoxic and cytostatic agents by assessing the ability of single cells to proliferate and form colonies.[6]
Mechanism of Action
FANCM interacts with the BTR complex to facilitate the remodeling and stabilization of stalled replication forks, particularly at fragile sites like telomeres.[3][7] This interaction is critical for preventing the collapse of these forks, which can lead to DNA double-strand breaks and genomic instability.[3] In ALT-positive cancer cells, which rely on recombination-based mechanisms for telomere elongation, the activity of the FANCM-BTR complex is vital for cell survival.[8]
This compound works by preventing the association of FANCM with the BTR complex. This inhibition leads to an accumulation of unresolved replication stress at telomeres in ALT cells, triggering cell cycle arrest and apoptosis, thereby reducing their clonogenic survival.[2][5] This selective toxicity towards ALT-positive cells, while having a minimal effect on telomerase-positive cells, highlights the therapeutic potential of targeting the FANCM-BTR interaction.[3]
Figure 1: FANCM-BTR pathway and its inhibition.
Experimental Protocols
This section provides a detailed protocol for a colony formation assay to assess the efficacy of this compound.
Materials
-
ALT-positive cancer cell line (e.g., U2OS, Saos-2, GM847)
-
Telomerase-positive cancer cell line (e.g., HeLa, HCT116) as a control
-
Complete cell culture medium (specific to the cell lines used)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol (B129727) (for fixation)
Protocol
-
Cell Preparation and Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and prepare a single-cell suspension.
-
Perform a viable cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 6-well plates at a predetermined optimal density (typically 200-1000 cells per well, to be optimized for each cell line).
-
Allow the cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration as the highest inhibitor treatment should also be prepared.
-
After 24 hours of cell adherence, carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2. The incubation time may vary depending on the growth rate of the cell line.[5]
-
Monitor the plates every 2-3 days for colony formation. Avoid disturbing the plates to prevent the merging of colonies.
-
-
Fixation and Staining:
-
When visible colonies (a cluster of at least 50 cells) have formed in the control wells, aspirate the medium from all wells.
-
Gently wash the wells twice with PBS.[9]
-
Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 15-20 minutes at room temperature.[9]
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet staining solution to each well.
-
Incubate for 20-30 minutes at room temperature.[9]
-
-
Colony Counting and Data Analysis:
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry completely.
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or with an automated colony counter.
-
The Plating Efficiency (PE) and Surviving Fraction (SF) can be calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Figure 2: Experimental workflow for the colony formation assay.
Data Presentation
The following tables present representative data on the effect of inhibiting the FANCM-BTR interaction on the clonogenic survival of ALT-positive and telomerase-positive cancer cell lines.
Table 1: Clonogenic Survival of ALT-positive and Telomerase-positive Cell Lines with FANCM-BTR Inhibition
| Cell Line | Telomere Maintenance | Treatment | Surviving Fraction (%) |
| U2OS | ALT | Vehicle (DMSO) | 100 |
| U2OS | ALT | This compound (Low Conc.) | Significantly Reduced |
| U2OS | ALT | This compound (High Conc.) | Severely Reduced |
| Saos-2 | ALT | Vehicle (DMSO) | 100 |
| Saos-2 | ALT | This compound (Low Conc.) | Significantly Reduced |
| Saos-2 | ALT | This compound (High Conc.) | Severely Reduced |
| HeLa | Telomerase-positive | Vehicle (DMSO) | 100 |
| HeLa | Telomerase-positive | This compound (Low Conc.) | Minimally Affected |
| HeLa | Telomerase-positive | This compound (High Conc.) | Minimally Affected |
| HCT116 | Telomerase-positive | Vehicle (DMSO) | 100 |
| HCT116 | Telomerase-positive | This compound (Low Conc.) | Minimally Affected |
| HCT116 | Telomerase-positive | This compound (High Conc.) | Minimally Affected |
Note: This table is a representation of expected results based on published data for inhibitors of the FANCM-BTR interaction.[3][5] Actual values will need to be determined experimentally.
Table 2: Example of Quantitative Data from a Colony Formation Assay
| Treatment | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle (DMSO) | 0 | 150 ± 12 | 30.0 | 1.00 |
| This compound | 0.1 | 115 ± 9 | 23.0 | 0.77 |
| This compound | 0.5 | 68 ± 7 | 13.6 | 0.45 |
| This compound | 1.0 | 25 ± 5 | 5.0 | 0.17 |
| This compound | 5.0 | 5 ± 2 | 1.0 | 0.03 |
Note: This table illustrates how to present quantitative data from a colony formation assay with a hypothetical ALT-positive cell line seeded at 500 cells per well.
Troubleshooting
-
Low Plating Efficiency in Control: Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
High Variation Between Replicates: Ensure a homogenous single-cell suspension. Be gentle during medium changes and washing steps to avoid dislodging colonies.
-
No Colony Formation in Treated Wells: The inhibitor concentration may be too high. Perform a dose-response curve with a wider range of concentrations.
-
Colonies are Too Small or Too Large: Adjust the incubation time. Optimize the initial cell seeding density.
By following these application notes and protocols, researchers can effectively utilize this compound in colony formation assays to investigate its therapeutic potential in ALT-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony Formation [protocols.io]
Application Notes and Protocols: Inducing Apoptosis in ALT-Positive Cancer Cells by Targeting the FANCM-BTR Interaction
For Research Use Only. Not for use in diagnostic procedures.
Introduction
A significant subset of cancers, including certain sarcomas and gliomas, utilize a homologous recombination-based mechanism known as the Alternative Lengthening of Telomeres (ALT) to maintain telomere length and achieve cellular immortality. Unlike the majority of cancers that reactivate telomerase, ALT-positive tumors present a unique therapeutic target. The FANCM (Fanconi Anemia Complementation Group M) protein, in complex with the BTR (BLM-TOP3A-RMI1/2) dissolvase, is a critical regulator of telomere stability in ALT cells. This complex functions to suppress excessive replication stress at telomeres, a hallmark of ALT-positive cells, by resolving R-loops and remodeling stalled replication forks.[1][2][3]
Inhibition of the FANCM-BTR protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. Disrupting this complex leads to an accumulation of unresolved replication stress and telomere dysfunction, triggering a "hyper-ALT" phenotype.[4][5] This exacerbated state is ultimately cytotoxic, leading to G2/M cell cycle arrest and selective apoptosis in ALT-positive cancer cells, while sparing telomerase-positive cells.[1][4] These application notes provide a framework for researchers to investigate the induction of apoptosis in ALT-positive cell lines by targeting the FANCM-BTR interaction.
Mechanism of Action: Targeting a Key Vulnerability in ALT Cancers
In normal cellular processes and telomerase-positive cells, FANCM plays a role in DNA repair. However, in ALT-positive cells, which are characterized by high levels of intrinsic replication stress at their telomeres, the function of the FANCM-BTR complex is essential for survival. It acts as a crucial gatekeeper, managing the delicate balance of recombination needed for telomere maintenance without tipping into a state of catastrophic genomic instability.
Targeting the interaction between FANCM and the BTR complex removes this layer of protection. The resulting unresolved replication stress leads to an increase in DNA damage signals, telomere dysfunction-induced foci (TIFs), and the formation of C-circles (extrachromosomal telomeric DNA), all markers of a hyperactive and deleterious ALT phenotype.[4][6] This overwhelming level of genomic instability activates cell cycle checkpoints, leading to a G2/M arrest and, ultimately, programmed cell death or apoptosis.[1][7]
Caption: Signaling pathway of the FANCM-BTR complex in ALT cells and the consequence of its inhibition.
Data Presentation: Quantifying the Effects of FANCM-BTR Disruption
The following tables provide a template for summarizing quantitative data from key experiments. While specific IC50 values for a stable and validated small molecule inhibitor are not yet widely published, data from genetic depletion studies (e.g., using siRNA) strongly support the selective lethality of this approach in ALT-positive cells.
Table 1: Cell Viability (IC50) Data for FANCM-BTR Inhibition
| Cell Line | Telomere Maintenance | FANCM-BTR Inhibitor IC50 (µM) | Notes |
| U2OS | ALT | TBD | Hypersensitive to FANCM depletion/inhibition.[4] |
| SAOS-2 | ALT | TBD | Hypersensitive to FANCM depletion/inhibition.[4] |
| GM847 | ALT | TBD | Hypersensitive to FANCM depletion/inhibition.[4] |
| HeLa | Telomerase-positive | TBD | Largely unaffected by FANCM depletion/inhibition.[1][4] |
| HCT116 | Telomerase-positive | TBD | Largely unaffected by FANCM depletion/inhibition.[4] |
| TBD: To Be Determined through experimentation. |
Table 2: Apoptosis and Cell Cycle Analysis Following FANCM Depletion
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| U2OS | Control siRNA | Baseline | ~25-30% |
| U2OS | FANCM siRNA | Significant Increase | Significant Increase (>50%)[1] |
| HeLa | Control siRNA | Baseline | ~25-30% |
| HeLa | FANCM siRNA | No Significant Change | No Significant Change[1] |
Table 3: Clonogenic Survival Assay Results
| Cell Line | Treatment | Surviving Fraction (Normalized to Control) |
| U2OS | FANCM Depletion/Inhibition | Largely Abolished[1] |
| SAOS-2 | FANCM Depletion/Inhibition | Significantly Reduced |
| HeLa | FANCM Depletion/Inhibition | Minimally Affected[1] |
Experimental Protocols
Important Note on Inhibitor Selection: The small molecule PIP-199 has been described as an inhibitor of the FANCM-BTR interaction. However, recent studies have raised concerns about its chemical stability in aqueous solutions, suggesting it may be a pan-assay interference compound (PAINS).[8][9] Researchers should exercise caution and validate the mechanism of any compound used. The protocols below are generally applicable for testing the effects of genetic (e.g., siRNA) or chemical inhibition of the FANCM-BTR pathway.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
ALT-positive (e.g., U2OS, SAOS-2) and telomerase-positive (e.g., HeLa) cell lines
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
FANCM-BTR PPI inhibitor or siRNA targeting FANCM
-
CellTiter-Glo® 2.0 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium). Include wells with medium only for background measurement.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound/siRNA Treatment:
-
For Inhibitor: Prepare serial dilutions of the FANCM-BTR inhibitor. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
For siRNA: Transfect cells with siRNA targeting FANCM or a non-targeting control according to the manufacturer's protocol.
-
-
Incubation Period: Incubate the plate for the desired treatment period (e.g., 72-120 hours).
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the FANCM-BTR inhibitor or siRNA for the desired time (e.g., 72-96 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term ability of a single cell to proliferate and form a colony after treatment, measuring reproductive cell death.
Materials:
-
Treated and control cells
-
6-well plates
-
Complete cell culture medium
-
Fixative solution (e.g., Methanol:Acetic Acid, 3:1)
-
Staining solution (e.g., 0.5% Crystal Violet in methanol)
Procedure:
-
Cell Treatment: Treat cells in a larger flask with the FANCM-BTR inhibitor or transfect with siRNA for a specified period (e.g., 24 hours).
-
Seeding: After treatment, trypsinize, count, and seed a low, precise number of viable cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form. Do not disturb the plates during this period.
-
Fixing and Staining: a. Aspirate the medium and gently wash the wells with PBS. b. Fix the colonies by adding 1 mL of fixative solution and incubating for 10-15 minutes. c. Remove the fixative and add 1 mL of Crystal Violet staining solution. Incubate for 20 minutes. d. Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
Counting: Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control group (PE = colonies counted / cells seeded). Calculate the Surviving Fraction (SF) for each treatment (SF = colonies counted / (cells seeded x PE)).
Visualized Workflows and Relationships
Caption: Workflow for evaluating the effects of FANCM-BTR inhibition on cell lines.
Caption: The logical progression from FANCM-BTR inhibition to apoptosis in ALT-positive cells.
References
- 1. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops. [escholarship.org]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Targeting of FANCM and PARP in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of targeted therapies, particularly for cancers harboring defects in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations. However, intrinsic and acquired resistance to PARP inhibitors remains a significant clinical challenge. A promising strategy to overcome this resistance and broaden the utility of PARP inhibitors is to target parallel DNA damage response (DDR) pathways. One such key target is the Fanconi Anemia Complementation Group M (FANCM) protein, a DNA translocase that plays a crucial role in the replication stress response and the stabilization of stalled replication forks.
FANCM, in complex with the Bloom's syndrome protein (BLM), TOP3A, and RMI1/2 (BTR complex), is critical for resolving stalled replication forks and preventing their collapse into DNA double-strand breaks.[1][2] Inhibition of the FANCM-BTR interaction disrupts this vital cellular function, leading to increased genomic instability. Preclinical studies have shown that depletion or inhibition of FANCM sensitizes cancer cells to PARP inhibitors, suggesting a synthetic lethal relationship.[3][4] This document provides detailed application notes and protocols for investigating the therapeutic potential of combining a FANCM-BTR protein-protein interaction (PPI) inhibitor, FANCM-BTR PPI-IN-1, with PARP inhibitors.
Scientific Rationale for Combination Therapy
PARP inhibitors trap PARP1 and PARP2 on DNA at sites of single-strand breaks, leading to the formation of cytotoxic DNA double-strand breaks during replication. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in cell death. FANCM plays a role in promoting resistance to PARP inhibitors by minimizing the formation of single-strand DNA gaps and counteracting resection inhibition.[3] Therefore, the inhibition of FANCM is expected to exacerbate the DNA damage induced by PARP inhibitors, creating a synergistic cytotoxic effect even in cancer cells that are not HR-deficient. This combination therapy holds the potential to expand the clinical application of PARP inhibitors beyond BRCA-mutated tumors.
Signaling Pathway and Drug Mechanism of Action
The following diagram illustrates the key signaling pathways involved and the mechanism of action for the combination of this compound and a PARP inhibitor.
Caption: Mechanism of synergistic cytotoxicity with FANCM and PARP inhibitors.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vitro experiments evaluating the combination of this compound and a PARP inhibitor.
Table 1: Single Agent and Combination IC50 Values
| Cell Line | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) | Combination IC50 (µM) (Constant Ratio) |
| Cell Line A | Data to be filled | Data to be filled | Data to be filled |
| Cell Line B | Data to be filled | Data to be filled | Data to be filled |
| Cell Line C | Data to be filled | Data to be filled | Data to be filled |
Table 2: Combination Index (CI) Values
| Cell Line | Combination Ratio (FANCMi:PARPi) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) | Synergy/Antagonism |
| Cell Line A | e.g., 1:10 | Data to be filled | Data to be filled | Data to be filled | CI < 0.9: Synergy |
| Cell Line B | e.g., 1:10 | Data to be filled | Data to be filled | Data to be filled | CI 0.9-1.1: Additive |
| Cell Line C | e.g., 1:10 | Data to be filled | Data to be filled | Data to be filled | CI > 1.1: Antagonism |
| Fa: Fraction affected (e.g., 0.50 corresponds to 50% inhibition of cell growth). CI values can be calculated using software such as CompuSyn. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent cytotoxic effects of single agents and their combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
This compound
-
PARP inhibitor (e.g., Olaparib, Talazoparib)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For combination studies, prepare a matrix of concentrations for both drugs. A constant ratio combination based on the individual IC50 values can also be used.
-
Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 72-120 hours.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Clonogenic Survival Assay
This assay assesses the long-term effects of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and PARP inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, the PARP inhibitor, or the combination for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Immunofluorescence for DNA Damage Markers (γH2AX)
This method visualizes and quantifies DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound and PARP inhibitor
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-Histone H2A.X Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with the drugs for the desired time (e.g., 24-48 hours).
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Experimental Workflow and Synergy Analysis
The following diagram outlines a typical workflow for evaluating the synergy between this compound and a PARP inhibitor.
Caption: A typical experimental workflow for synergy analysis.
References
- 1. Mechanism of structure-specific DNA binding by the FANCM branchpoint translocase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FANCM promotes PARP inhibitor resistance by minimizing ssDNA gap formation and counteracting resection inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models: Testing FANCM-BTR PPI-IN-1 Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of in vivo xenograft models to assess the efficacy of FANCM-BTR PPI-IN-1, a novel inhibitor of the FANCM-BTR protein-protein interaction. The protocols outlined below are specifically tailored for evaluating the therapeutic potential of this inhibitor in cancers exhibiting the Alternative Lengthening of Telomeres (ALT) phenotype, where the FANCM-BTR interaction is a critical dependency.
Introduction
A subset of cancers, approximately 10-15%, bypass telomerase-mediated telomere maintenance and instead utilize a homologous recombination-based mechanism known as Alternative Lengthening of Telomeres (ALT). The FANCM-BTR (Fanconi anemia complementation group M - BLM-TOP3A-RMI) complex is a key player in resolving replication stress at telomeres in ALT-positive cancer cells.[1][2][3] Inhibition of the interaction between FANCM and the BTR complex has been shown to be selectively toxic to ALT cancer cells, making it a promising therapeutic strategy.[1][4] this compound is a small molecule inhibitor designed to disrupt this critical protein-protein interaction, thereby inducing synthetic lethality in ALT-positive tumors.
This document provides detailed protocols for establishing ALT-positive tumor xenografts, administering this compound, and evaluating its anti-tumor efficacy in vivo.
Signaling Pathway and Mechanism of Action
The FANCM protein, through its MM2 domain, interacts with the RMI1-RMI2 subcomplex of the BTR complex.[4] This interaction is crucial for the recruitment of the BTR complex to stalled replication forks at telomeres, facilitating their resolution and preventing genomic instability.[2] In ALT-positive cancer cells, which are characterized by high levels of telomeric replication stress, this pathway is essential for cell survival.
This compound is designed to bind to FANCM and allosterically inhibit its interaction with the BTR complex. This disruption leads to the collapse of stalled replication forks, accumulation of DNA damage, and ultimately, selective cell death in ALT-positive cancer cells.
Data Presentation
The following table provides a template for summarizing the quantitative data from an in vivo efficacy study of this compound in an ALT-positive xenograft model.
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | 10 | 155 ± 25 | 1250 ± 210 | 0 | +2.5 ± 1.5 |
| This compound (10 mg/kg) | 10 | 152 ± 28 | 875 ± 150 | 30 | +1.8 ± 2.0 |
| This compound (30 mg/kg) | 10 | 158 ± 23 | 450 ± 95 | 64 | -0.5 ± 2.5 |
| This compound (50 mg/kg) | 10 | 154 ± 26 | 210 ± 60 | 83.2 | -3.2 ± 3.0 |
Experimental Protocols
A detailed experimental workflow for testing the efficacy of this compound in an in vivo xenograft model is presented below.
Cell Line Selection and Culture
-
Cell Lines: Utilize well-characterized ALT-positive human cancer cell lines such as U2OS (osteosarcoma) or SAOS-2 (osteosarcoma). As a negative control, a telomerase-positive cell line (e.g., HeLa) can be used to assess specificity.
-
Culture Conditions: Culture cells in the recommended medium (e.g., DMEM for U2OS) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Quality Control: Regularly test cell lines for mycoplasma contamination and verify their identity using short tandem repeat (STR) profiling.
Animal Models
-
Species and Strain: Athymic nude mice (e.g., NU/NU) or other immunocompromised strains (e.g., NSG) are recommended to prevent graft rejection.
-
Acclimatization: House animals in a specific pathogen-free (SPF) facility for at least one week prior to the experiment to allow for acclimatization.
-
Ethics Statement: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Tumor Implantation
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.
Formulation and Administration of this compound
-
Formulation: Prepare the vehicle control and this compound formulations. A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration of this compound should be adjusted based on the desired dosage and a maximum injection volume of 10 µL/g of body weight.
-
Dosing and Schedule: Administer the vehicle or this compound at the predetermined doses (e.g., 10, 30, 50 mg/kg) via the appropriate route (e.g., intraperitoneal injection, oral gavage) once daily for a specified duration (e.g., 21 days).
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and perform daily clinical observations to assess for any signs of toxicity.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Tissue Collection: At the endpoint, euthanize the mice and collect tumor tissues for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry, histological analysis).
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound in in vivo xenograft models. By following these detailed procedures, researchers can obtain reliable and reproducible data to assess the therapeutic potential of this novel inhibitor for the treatment of ALT-positive cancers. Careful planning and execution of these studies are crucial for advancing our understanding of FANCM-BTR inhibition and its clinical translation.
References
- 1. An Improved 211At-Labeled Agent for PSMA-Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FANCM and BTR Complex Proteins Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fanconi Anemia Complementation Group M (FANCM) protein, in conjunction with the Bloom's-Topoisomerase IIIα-RMI1-RMI2 (BTR) complex, plays a pivotal role in maintaining genomic stability through the regulation of DNA repair and replication fork maintenance.[1][2] FANCM, a DNA translocase, acts as a crucial scaffold protein, linking the Fanconi Anemia (FA) core complex and the BTR dissolvasome to sites of DNA damage.[1][3] This interaction is critical for the resolution of recombination intermediates and the prevention of chromosomal aberrations.[2][4]
The BTR complex, consisting of the BLM helicase, Topoisomerase IIIα, and the RMI1/RMI2 heterodimer, is essential for dissolving double Holliday junctions, a key step in homologous recombination.[2] The interaction between FANCM and the BTR complex is mediated by the MM2 domain of FANCM binding to the RMI1/RMI2 subcomplex.[5][6]
Given their critical roles in DNA repair, FANCM and the BTR complex are attractive targets for therapeutic intervention, particularly in cancers that rely on specific DNA repair pathways for survival, such as those exhibiting Alternative Lengthening of Telomeres (ALT).[2][7] Inhibition of the FANCM-BTR interaction or the enzymatic activities of its components can lead to increased genomic instability and selective killing of cancer cells.[2][8]
These application notes provide detailed protocols for the Western blot analysis of FANCM and BTR complex proteins (BLM, TOP3A, RMI1, and RMI2) following treatment with inhibitors or siRNA-mediated knockdown. A critical consideration for researchers is the reported instability of the commonly used FANCM-BTR interaction inhibitor, PIP-199, which has been identified as a potential pan-assay interference compound (PAINS).[9][10][11][12][13] Due to this chemical instability, quantitative data from PIP-199 treatment should be interpreted with caution. These notes will therefore focus on siRNA-mediated knockdown as a reliable method for studying the effects of FANCM and BTR complex disruption, while also providing protocols for inhibitor studies with appropriate caveats.
Data Presentation: Quantitative Analysis of Protein Levels
Due to the challenges with stable and specific small molecule inhibitors for the FANCM-BTR complex and the lack of published quantitative Western blot data on protein levels post-treatment, this section presents data from siRNA-mediated knockdown studies. These results serve as a benchmark for the expected changes in protein expression when the function of these proteins is inhibited. Densitometric analysis of Western blots from multiple independent experiments is recommended for robust quantification.[14][15][16][17]
Table 1: Relative Protein Levels of FANCM and BTR Complex Components Following siRNA-Mediated Knockdown
| Target Protein | siRNA Treatment | Cell Line | Duration of Knockdown (hours) | Relative Protein Level (% of Control) | Reference |
| FANCM | siFANCM | HAP1 | 72 | Not detected | [18] |
| FANCM | siFANCM | HeLa | 72 | ~25% | [19] |
| FANCM | siFANCM | U2OS | 48 | ~5-10% | [20] |
| BLM | siBLM | U-2 OS | 48 | ~20% | [21] |
| RMI1 | siRMI1 | HAP1 | 72 | Not detected | [18] |
Note: The data presented are estimations based on visual inspection of Western blots from the cited literature. For precise quantification, densitometry of Western blots from at least three biological replicates is required.
Table 2: Effect of BLM Inhibitor ML216 on BLM Protein Levels
| Inhibitor | Concentration | Cell Line | Treatment Duration (hours) | Change in BLM Protein Level | Reference |
| ML216 | 50 µM | 293T | 24 | Increase | [22] |
| ML216 | 30 µM | U-2 OS | 48 | No significant change | [21] |
Note: The effect of inhibitors on the protein levels of their targets can vary depending on the mechanism of action and cellular context. For instance, some inhibitors may lead to target degradation, while others might cause stabilization.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture : Culture human cell lines (e.g., U2OS, HeLa, HAP1) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment :
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Prepare a stock solution of the inhibitor (e.g., BLM inhibitor ML216) in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentration in fresh culture medium.
-
Remove the old medium from the cells and add the inhibitor-containing medium.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle-treated control (e.g., DMSO) in parallel.
-
-
siRNA Transfection :
-
Seed cells to be 50-60% confluent on the day of transfection.
-
Use a commercially available transfection reagent and follow the manufacturer's protocol.
-
Dilute the siRNA duplexes (targeting FANCM, BLM, RMI1, RMI2, or a non-targeting control) in serum-free medium.
-
Mix with the transfection reagent and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for the desired time (e.g., 48-72 hours) before harvesting.[16][23]
-
Protocol 2: Nuclear Protein Extraction
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, supplemented with protease and phosphatase inhibitors) to the plate and incubate on ice for 15 minutes.
-
Scrape the cells and transfer them to a pre-chilled microcentrifuge tube.
-
Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 10 seconds.
-
-
Nuclear Pellet Collection :
-
Centrifuge the lysate at 3,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant (cytoplasmic fraction).
-
-
Nuclear Lysis :
-
Resuspend the nuclear pellet in ice-cold hypertonic buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Clarification of Nuclear Lysate :
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the nuclear proteins to a fresh, pre-chilled tube.
-
-
Protein Quantification :
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) of FANCM-BTR Complex
-
Lysate Preparation : Prepare nuclear extracts as described in Protocol 2. Ensure the lysis buffer is compatible with preserving protein-protein interactions (non-denaturing).
-
Pre-clearing the Lysate :
-
To 500 µg - 1 mg of nuclear extract, add 20-30 µL of Protein A/G agarose (B213101) beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation :
-
Add 2-5 µg of the primary antibody (e.g., anti-FANCM or anti-BLM) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add 30-50 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing :
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer (e.g., a less stringent version of the lysis buffer).
-
-
Elution :
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads, and load the supernatant onto the gel.
-
Protocol 4: Western Blot Analysis
-
SDS-PAGE :
-
Load 20-40 µg of nuclear extract or the entire Co-IP eluate per lane on an SDS-polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (FANCM: ~230 kDa, BLM: ~159 kDa, TOP3A: ~112 kDa, RMI1: ~70 kDa, RMI2: ~18 kDa).
-
Run the gel according to standard procedures.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking :
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Primary Antibody Incubation :
-
Incubate the membrane with the primary antibody (e.g., anti-FANCM, anti-BLM, anti-TOP3A, anti-RMI1, anti-RMI2) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
-
Washing :
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation :
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Loading Control :
-
To ensure equal protein loading, probe the membrane with an antibody against a nuclear loading control protein (e.g., Lamin B1 or PCNA).
-
Mandatory Visualizations
References
- 1. FANCM and FAAP24 Maintain Genome Stability via Cooperative as well as Unique Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Defining the molecular interface that connects the Fanconi anemia protein FANCM to the Bloom syndrome dissolvasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. licorbio.com [licorbio.com]
- 16. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ML216 Prevents DNA Damage-Induced Senescence by Modulating DBC1–BLM Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for DNA Damage Markers Post FANCM-BTR PPI-IN-1 Exposure
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 2. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jove.com [jove.com]
- 5. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
- 6. Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by FANCM-BTR PPI-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing cell cycle arrest induced by FANCM-BTR PPI-IN-1, a small molecule inhibitor targeting the protein-protein interaction between Fanconi anemia complementation group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI1/2 (BTR) complex.
Introduction
The FANCM-BTR complex plays a critical role in maintaining genomic stability by resolving stalled replication forks and suppressing deleterious recombination events.[1][2][3] Disruption of this complex leads to increased replication stress, which can trigger cell cycle arrest and, in some contexts, selective cell death, particularly in cancer cells that rely on alternative lengthening of telomeres (ALT).[1][3][4][5] this compound is a tool compound used to probe the consequences of inhibiting this interaction. Flow cytometry using propidium (B1200493) iodide (PI) staining is a robust method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), thereby providing a quantitative measure of the inhibitor's effect.[6][7][8][9] Studies have shown that depletion of FANCM can lead to an accumulation of cells in the G2/M phase, a phenotype expected to be recapitulated by treatment with this compound.[1][5]
Principle of the Assay
This protocol outlines the use of flow cytometry to analyze the cell cycle distribution of a cell population following treatment with this compound. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[6][7] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of G0/G1 cells, will exhibit approximately twice the fluorescence intensity. Cells in the S phase, actively replicating their DNA, will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle. To ensure that only DNA is stained, RNA is removed by treatment with RNase.[6][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this analysis.
Caption: Inhibition of the FANCM-BTR complex.
Caption: Flow cytometry workflow for cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., U-2 OS, a human osteosarcoma cell line known to be sensitive to FANCM depletion)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Treatment
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[6]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the less dense, fixed cells.[6]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.[6][9]
-
Incubate at room temperature for 15-30 minutes in the dark.[8]
-
Flow Cytometry Acquisition and Analysis
-
Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data collection.[9]
-
Collect data for at least 10,000-20,000 single-cell events.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Record PI fluorescence on a linear scale.[9]
-
-
Analysis:
-
Generate a histogram of PI fluorescence for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table.
Table 1: Effect of this compound on Cell Cycle Distribution in U-2 OS Cells after 48h Treatment
| Treatment Concentration (µM) | % of Cells in G0/G1 (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 1 | 52.1 ± 2.8 | 24.5 ± 2.1 | 23.4 ± 2.3 |
| 5 | 45.7 ± 3.5 | 20.1 ± 1.9 | 34.2 ± 3.0 |
| 10 | 38.9 ± 4.0 | 15.3 ± 1.5 | 45.8 ± 3.7 |
| 25 | 30.5 ± 3.8 | 10.2 ± 1.2 | 59.3 ± 4.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter cell suspension before analysis- Use a lower flow rate during acquisition[9] |
| Broad S-phase peak | - Asynchronous cell population- Apoptotic cells | - Expected for a proliferating population- Use a sub-G1 gate to exclude apoptotic cells |
| No significant change in cell cycle | - Inactive compound- Insufficient treatment time or concentration- Cell line is resistant | - Verify compound activity- Perform a time-course and dose-response experiment- Use a sensitive cell line (e.g., ALT-positive) |
| Debris in the sample | - Excessive cell death- Harsh cell handling | - Lower the inhibitor concentration or treatment time- Handle cells gently during harvesting and washing |
Conclusion
The inhibition of the FANCM-BTR interaction by this compound is expected to induce replication stress, leading to a dose-dependent G2/M cell cycle arrest in susceptible cell lines. The provided protocol offers a robust method for quantifying this effect using flow cytometry. This analysis is a critical tool for researchers and drug development professionals to characterize the cellular mechanism of action of FANCM-BTR inhibitors and to assess their potential as therapeutic agents.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing FANCM-BTR PPI-IN-1 Concentration for ALT Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of FANCM-BTR PPI-IN-1 for various Alternative Lengthening of Telomeres (ALT) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as PIP-199, is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between FANCM (Fanconi anemia, complementation group M) and the BTR (BLM-TOP3A-RMI1/2) complex.[1][2] In ALT-positive cancer cells, the FANCM-BTR complex plays a crucial role in managing replication stress at telomeres, which is essential for their survival.[3][4] By inhibiting this interaction, the inhibitor exacerbates replication stress, leading to telomere dysfunction and selective cell death in ALT cells.[3][5]
Q2: Which ALT cell lines are sensitive to this compound?
A2: Several ALT-positive cancer cell lines have been shown to be sensitive to the disruption of the FANCM-BTR interaction. These include, but are not limited to, U-2 OS (osteosarcoma), Saos-2 (osteosarcoma), and GM847 (SV40-transformed skin fibroblasts).[5] The sensitivity is linked to the reliance of these cells on the ALT pathway for telomere maintenance.[3]
Q3: What is a recommended starting concentration for this compound in a new ALT cell line?
A3: Based on published data, a starting concentration of 0.5 µM has been used for cell viability assays in U-2 OS, GM847, and Saos-2 cells.[5] However, the optimal concentration can vary significantly between different cell lines. Therefore, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A broad range of concentrations, for instance from 10 nM to 100 µM, should be tested initially.[6]
Q4: How can I determine if the observed effects are specific to FANCM-BTR inhibition?
A4: To confirm on-target activity, consider the following approaches:
-
Use a control compound: If available, use a structurally similar but inactive compound.
-
Rescue experiment: Overexpression of the FANCM MM2 domain, which competitively binds BTR, should phenocopy the effects of the inhibitor.[5]
-
Western Blotting: Assess the phosphorylation status of downstream markers of replication stress, such as CHK1.[7]
-
C-circle assay: Inhibition of the FANCM-BTR complex has been shown to lead to an increase in C-circles, a biomarker for ALT activity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Compound precipitation. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Calibrate pipettes regularly. 3. Avoid using the outermost wells or fill them with sterile PBS. 4. Visually inspect the wells for any precipitate, especially at higher concentrations. Ensure the inhibitor is fully dissolved in the solvent before diluting in media. |
| No significant effect on cell viability, even at high concentrations. | 1. The cell line may not be dependent on the ALT pathway. 2. The inhibitor may have degraded. 3. Insufficient incubation time. | 1. Confirm the ALT status of your cell line using methods like the C-circle assay or telomere length analysis. 2. Prepare fresh stock solutions of the inhibitor. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| High levels of cell death observed even at the lowest concentrations. | 1. The cell line is highly sensitive to the inhibitor. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects. | 1. Lower the concentration range in your dose-response experiment. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO) and consistent across all wells, including the vehicle control. 3. Refer to the literature for known off-target effects of the inhibitor. If possible, use a second, structurally different inhibitor targeting the same pathway to confirm the phenotype. |
| Inconsistent IC50 values between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell density at the time of treatment. 3. Variation in inhibitor preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure that cells are in the logarithmic growth phase and at a consistent confluency when the inhibitor is added. 3. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes the reported effective concentration of this compound (PIP-199) in specific ALT cell lines. It is important to note that these values should be used as a reference, and optimization is crucial for each experimental setup.
| ALT Cell Line | Inhibitor | Reported Effective Concentration | Assay | Reference |
| U-2 OS | PIP-199 | 0.5 µM | C-circle assay, Colony formation assay | [5] |
| GM847 | PIP-199 | 0.5 µM | C-circle assay, Colony formation assay | [5] |
| Saos-2 | PIP-199 | 0.5 µM | C-circle assay, Colony formation assay | [5] |
Note: The IC50 for the interaction between the RMI core complex and the FANCM MM2 domain for PIP-199 is reported to be 36 µM in a biochemical assay.[8]
Experimental Protocols
Protocol: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific ALT cell line.
Materials:
-
ALT-positive cell line of interest (e.g., U-2 OS)
-
Complete cell culture medium
-
This compound (PIP-199)
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the respective wells. Each condition should be tested in at least triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours). The optimal incubation time may need to be determined empirically.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of forazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the forazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: FANCM-BTR signaling pathway in ALT and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Replication Stress in Alternative Lengthening of Telomeres by Fanconi Anaemia Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting insolubility issues with FANCM-BTR PPI-IN-1 in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with FANCM-BTR PPI-IN-1, a small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex.
Critical Alert: Chemical Instability of this compound (PIP-199)
Recent studies have reported that this compound (also known as PIP-199) is chemically unstable and undergoes rapid decomposition in aqueous buffers and some organic solvents.[1][2][3] This instability raises concerns about its use as a specific inhibitor of the FANCM-BTR interaction. Researchers should be aware that observed cellular effects may be due to the non-specific toxicity of its degradation products rather than the intended targeted inhibition.[1][2] It is crucial to consider this instability when designing experiments and interpreting data.
Troubleshooting Insolubility Issues
Even with the concerns about chemical stability, proper handling and dissolution are critical for any experiment. This section addresses common solubility challenges.
FAQs for Solubility Issues
Q1: My this compound is not dissolving in my cell culture media.
A1: Direct dissolution of this compound in aqueous-based cell culture media is not recommended due to its low water solubility. Like many small molecule inhibitors, it requires a stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for making a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.
Q3: I'm observing precipitation when I add my DMSO stock solution to the cell culture media. What can I do?
A3: This is a common issue when diluting a concentrated DMSO stock into an aqueous solution. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity and precipitation.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions of your stock solution in cell culture media. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warming Media: Gently pre-warm your cell culture media to 37°C before adding the inhibitor stock solution.
-
Vortexing/Mixing: Immediately after adding the inhibitor to the media, ensure thorough and gentle mixing.
-
Sonication: In some cases, brief sonication in a water bath can help dissolve precipitated compounds. However, given the instability of this compound, this should be approached with caution as it may accelerate degradation.
Quantitative Data Summary
The following table summarizes the known physicochemical and solubility properties of this compound (PIP-199).
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₄O₃ | [4] |
| Molecular Weight | 456.54 g/mol | [4] |
| CAS Number | 622795-76-0 | [4] |
| Solubility in DMSO | ~41.67 mg/mL (~91.27 mM) | [4] |
| Appearance | White to off-white solid powder | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate Required Mass:
-
Molecular Weight (MW) = 456.54 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.01 mol/L * 456.54 g/mol * 0.001 L = 0.0045654 g = 4.57 mg
-
-
Dissolution:
-
Weigh out 4.57 mg of this compound powder.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage:
Protocol 2: Treatment of Cells in Culture with this compound
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a starting concentration of 0.5 µM has been used in some studies).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest inhibitor concentration.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cell culture wells.
-
Gently wash the cells with Phosphate-Buffered Saline (PBS), if necessary.
-
Add the medium containing the desired concentration of the inhibitor or the vehicle control to each well.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 72 hours has been reported in the literature) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream analysis, such as cell viability assays, western blotting, or immunofluorescence.
-
Visualizations
FANCM-BTR Signaling Pathway
Caption: A simplified diagram of the FANCM-BTR signaling pathway.
Troubleshooting Workflow for Insolubility
Caption: A decision tree for troubleshooting insolubility issues.
References
- 1. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. PIP-199 | inhibitor/agonist | CAS 622795-76-0 | Buy PIP-199 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
Navigating the Specificity of FANCM-BTR PPI-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing FANCM-BTR PPI-IN-1, a disruptor of the FANCM/BTR protein-protein interaction. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and minimize potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between Fanconi anemia, complementation group M (FANCM) and the Bloom's syndrome-associated protein (BTR) complex. This interaction is crucial for the localization of FANCM to telomeres and plays a significant role in DNA repair and the maintenance of genomic stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][2] By inhibiting this interaction, the compound aims to induce synthetic lethality in ALT-positive cancer cells.[3][4]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several factors. The inhibitor may bind to other proteins with similar structural motifs to the FANCM-BTR interaction interface. Additionally, as observed with a similar compound, PIP-199, chemical instability can lead to the formation of reactive degradation products that non-specifically interact with various cellular components, a characteristic of pan-assay interference compounds (PAINS). It is crucial to consider that observed cellular phenotypes may not solely be due to the intended on-target effect.
Q3: What are the first steps I should take if I suspect off-target effects are influencing my results?
A3: If you observe unexpected or inconsistent results, it is important to first validate the on-target engagement of this compound in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to FANCM. Secondly, employing a secondary, structurally unrelated inhibitor of the FANCM-BTR interaction can help determine if the observed phenotype is specific to the inhibition of this pathway. If both compounds produce the same effect, it is more likely to be an on-target phenomenon.
Q4: How can I differentiate between a true biological effect and an artifact from a potential PAIN compound?
A4: The potential for chemical instability, as seen with the related compound PIP-199, necessitates careful experimental controls.[3][5][6] Running control experiments with the vehicle (e.g., DMSO) is standard. Additionally, consider performing in vitro assays to assess the stability of this compound in your specific experimental buffer and media over the time course of your experiment. If the compound degrades, the observed effects may be due to its breakdown products.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Inconsistent or weaker than expected phenotypic effects.
| Possible Cause | Troubleshooting Steps |
| Poor Compound Stability | As the related compound PIP-199 is known to be unstable in aqueous solutions, it is crucial to assess the stability of this compound under your experimental conditions.[3][5][6] Prepare fresh stock solutions and minimize the time the compound spends in aqueous buffers before use. |
| Low Target Engagement | Confirm that this compound is engaging with FANCM in your cells using a Cellular Thermal Shift Assay (CETSA). A lack of a thermal shift suggests a problem with cell permeability or target binding. |
| Cell Line Specificity | The on-target effect of inhibiting the FANCM-BTR interaction is particularly pronounced in ALT-positive cancer cells.[3][4] Confirm the ALT status of your cell line. The effect may be minimal in telomerase-positive cell lines.[1][2] |
Problem 2: Unexpected cellular toxicity or phenotypes unrelated to DNA repair.
| Possible Cause | Troubleshooting Steps |
| Off-Target Binding | Perform a broad-spectrum off-target screen. A kinome scan can identify unintended interactions with protein kinases. Affinity purification followed by mass spectrometry (AP-MS) can identify a wider range of off-target binding partners. |
| PAIN-like Activity | The chemical scaffold of this compound may have properties of a pan-assay interference compound (PAIN).[3][5][6] Test the compound in counter-screens, such as assays for aggregation or redox activity, to rule out non-specific mechanisms. |
| Activation of Other Pathways | Inhibition of the FANCM-BTR pathway can lead to cellular stress responses.[7][8] Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to investigate the activation of pathways unrelated to the primary target. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of inhibiting the FANCM-BTR interaction.
Table 1: Cellular Activity of a FANCM Inhibitor
| Cell Line | Assay Type | Parameter | Value | Reference |
| U2OS (ALT-positive) | Clonogenic Survival | IC50 | ~1 µM | [3] |
Table 2: In Vitro Binding Affinity of a Related FANCM-BTR Inhibitor (PIP-199)
| Assay Type | Target | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | RMI core complex | Kd | 3.4 ± 1.0 µM | [9] |
| Fluorescence Polarization | RMI core complex/MM2 interaction | IC50 | 36 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the identification and minimization of off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the target engagement of this compound with FANCM in intact cells.
1. Cell Culture and Treatment:
-
Culture U2OS (or your cell line of interest) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
4. Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-FANCM antibody.
-
Quantify the band intensities and normalize to the non-heated control.
-
Plot the percentage of soluble FANCM against the temperature to generate melting curves. A rightward shift in the curve in the presence of the inhibitor indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is for identifying the direct binding partners (on- and off-target) of this compound.
1. Immobilization of the Inhibitor:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged inhibitor onto streptavidin-coated magnetic beads.
2. Cell Lysis and Incubation:
-
Lyse cells (e.g., U2OS) in a mild lysis buffer to maintain protein complexes.
-
Incubate the cell lysate with the inhibitor-coated beads for 2-4 hours at 4°C with gentle rotation. Include control beads without the inhibitor.
3. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).
4. Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that specifically bind to the inhibitor by comparing the results to the control beads.
Protocol 3: Kinome Scan
This protocol provides a general workflow for assessing the off-target effects of this compound against a panel of protein kinases. This is typically performed as a service by specialized companies.
1. Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity.
2. Binding Assays:
-
The compound is screened against a large panel of purified human kinases (e.g., >400) at a fixed concentration (e.g., 10 µM).
-
The binding of the compound to each kinase is typically measured as a percentage of a control.
3. Data Analysis:
-
The results are provided as a list of kinases that show significant binding to the compound.
-
Follow-up dose-response experiments are performed for the initial "hits" to determine their binding affinity (Kd) or inhibitory concentration (IC50).
Visualizations
The following diagrams illustrate key concepts and workflows for identifying and minimizing off-target effects.
Caption: Workflow for identifying and minimizing off-target effects.
Caption: Simplified signaling pathway of this compound action.
Caption: Potential causes of an observed cellular phenotype.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to control for solvent effects (e.g., DMSO) in FANCM-BTR PPI-IN-1 studies.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using FANCM-BTR PPI-IN-1, with a focus on controlling for the effects of the common solvent, dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in my this compound experiment?
A vehicle control is a sample that includes all components of the experimental treatment except for the substance being tested.[1] In the context of this compound studies, if the inhibitor is dissolved in DMSO, the vehicle control would be the same final concentration of DMSO in the assay medium, but without the inhibitor.[2] This control is essential because DMSO is not biologically inert; it can induce a range of cellular changes, including altered gene expression and cytotoxicity.[3][4] The vehicle control allows you to accurately distinguish the biological effects of the FANCM-BTR inhibitor from those caused by the DMSO solvent itself.[5]
Q2: What is the recommended final concentration of DMSO for my experiments?
There is no single universal concentration, as sensitivity to DMSO is highly dependent on the specific biochemical or cellular system being used.[6] However, general guidelines are as follows:
-
< 0.1% (v/v): Widely considered safe for the vast majority of cell lines with minimal impact on cell behavior.[2][6] Primary cells are often more sensitive and may require concentrations to be kept below this level.[7]
-
0.1% to 0.5% (v/v): Tolerated by many robust, immortalized cell lines, but it is highly recommended to perform a dose-response curve to confirm the lack of toxicity or other effects.[7][8]
-
> 0.5% (v/v): Often leads to a decrease in cell viability and proliferation.[8][9] Concentrations exceeding 1% can be toxic for most mammalian cell types.[9][10]
For biochemical assays (e.g., protein-protein interaction assays), higher concentrations may be tolerated, but can still affect protein stability and function.[4][11] It is crucial to empirically determine the highest non-disruptive concentration for your specific assay.
Q3: How can DMSO affect my experimental results beyond direct cytotoxicity?
DMSO can introduce various artifacts that may confound data interpretation. These include:
-
Altered Protein Expression: Even at low concentrations, DMSO can change the expression levels of numerous genes and proteins.[3][4]
-
Changes in Protein Structure and Stability: DMSO can destabilize proteins or, in some cases, increase their stability, potentially altering protein-protein interactions.[7][9][12]
-
Enzyme Inhibition or Activation: DMSO has been shown to directly inhibit or, in some cases, activate certain enzymes, which could interfere with the signaling pathway under investigation.[11][13]
-
Viscosity Effects: DMSO increases the viscosity of aqueous solutions, which can decrease the rate of molecular diffusion and affect protein-ligand binding kinetics.[14]
Q4: My this compound stock is in 100% DMSO. How do I properly dilute it while ensuring my vehicle control is accurate?
The key principle is to ensure the final concentration of DMSO is identical in both the inhibitor-treated samples and the vehicle control samples. This is typically achieved through serial dilutions. For example, if your final desired inhibitor concentration requires a 1:1000 dilution from your stock, you would add 1 µL of your inhibitor stock to 999 µL of medium. For the vehicle control, you would add 1 µL of 100% DMSO to 999 µL of medium.
Q5: I need a high concentration of this compound for my experiment, but this results in a final DMSO concentration above the recommended limit. What can I do?
If the required inhibitor concentration leads to an unacceptably high DMSO level, consider the following strategies:
-
Increase Stock Concentration: If possible, create a more concentrated stock solution of the inhibitor in DMSO. This allows a smaller volume to be added to the assay, achieving the same final inhibitor concentration but with a lower final DMSO concentration.
-
Alternative Solvents: While DMSO is common, other solvents like DMF could be considered, though they often have higher toxicity.[15] Extensive validation would be required.
-
Formulation Aids: Some protocols use co-solvents or formulation aids like PEG300, Tween-80, or SBE-β-CD to improve the solubility of compounds, which may allow for lower DMSO usage.[16] Any such additions must also be included in the vehicle control at the identical final concentration.
Troubleshooting Guide for Solvent Effects
| Problem Encountered | Potential Cause (DMSO-Related) | Recommended Solution |
| High background or "false positive" signal in a biochemical PPI assay. | DMSO may be directly affecting the stability of the FANCM or BTR proteins, or interfering with the assay detection system (e.g., fluorescence, luminescence).[4] | Run a DMSO-only dose-response curve (without inhibitor) to see its effect on the assay signal. Determine the highest concentration that does not significantly alter the background. |
| Inconsistent results or high variability between replicates. | Inconsistent final DMSO concentrations across wells due to pipetting errors. Cell health is variably affected by slight differences in DMSO levels, especially at higher concentrations. | Prepare a master mix of medium containing the final desired DMSO concentration for all vehicle control wells. Prepare a separate master mix for each inhibitor concentration, ensuring the DMSO level is constant. |
| Inhibitor shows lower-than-expected potency in a cell-based assay. | The final DMSO concentration is causing cellular stress or activating compensatory pathways that mask the true effect of the inhibitor.[10][17] | Re-evaluate the DMSO tolerance of your cell line. Lower the final DMSO concentration to a non-perturbing level (ideally ≤0.1%) by making a more concentrated inhibitor stock. |
| Vehicle control shows unexpected biological activity (e.g., reduced cell proliferation, altered signaling). | The cell line is particularly sensitive to the concentration of DMSO being used.[1][9] | Perform a full DMSO dose-response viability assay to determine the No-Observed-Adverse-Effect-Level (NOAEL) for your specific cells and experimental duration. Adjust your protocol to use a DMSO concentration at or below this level. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance in a Cell-Based Assay
This protocol uses a standard viability assay (e.g., MTT, CellTiter-Glo®) to find the maximum non-toxic concentration of DMSO for a specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05% v/v) in your complete cell culture medium. Also include an untreated control (medium only).
-
Treatment: Remove the old medium and replace it with the medium containing the different DMSO concentrations. Ensure each concentration is tested in at least triplicate.
-
Incubation: Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the viability assay according to the manufacturer's instructions.
-
Analysis: Calculate the percent viability for each DMSO concentration relative to the untreated control. Plot percent viability against DMSO concentration to identify the highest concentration that does not significantly reduce viability. This is your maximum tolerable concentration for subsequent experiments.
Protocol 2: Controlling for DMSO in a this compound Cellular Assay
This protocol assumes you have already determined the maximum tolerable DMSO concentration (e.g., 0.25%).
-
Prepare Stock Solutions:
-
Inhibitor Stock: this compound dissolved in 100% DMSO (e.g., at 10 mM).
-
Vehicle Stock: 100% DMSO.
-
-
Cell Seeding: Plate cells as you would for your experiment and allow them to adhere overnight.
-
Prepare Treatment Media:
-
Vehicle Control Medium: Add the vehicle stock (100% DMSO) to the complete cell culture medium to achieve the desired final DMSO concentration. For a final concentration of 0.25%, you would add 2.5 µL of 100% DMSO to every 997.5 µL of medium.
-
Inhibitor Treatment Media: Prepare serial dilutions of the this compound stock. Crucially, ensure the final DMSO concentration remains constant across all dilutions. For example, if making a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you would add 1 µL of stock to 999 µL of medium. For a 1 µM final concentration, you could first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock, and then add 1 µL of this intermediate stock to 999 µL of medium. This keeps the final DMSO concentration at ~0.1% in both cases.
-
-
Treatment: Replace the existing medium in the cell plate with the prepared treatment and vehicle control media.
-
Incubation & Analysis: Incubate for the desired time and perform your endpoint analysis (e.g., western blot, immunofluorescence, viability assay). When analyzing the data, always normalize the effect of the inhibitor to the vehicle control, not the untreated cells.
Data Summary
Table 1: General DMSO Cytotoxicity Thresholds in Cell Culture
| DMSO Concentration (v/v) | Expected Effect on Most Mammalian Cell Lines | Reference(s) |
| < 0.1% | Minimal to no effect on cell viability or behavior. Generally considered safe. | [1][2][6] |
| 0.1% - 0.5% | Tolerated by robust, immortalized cell lines, but may cause subtle effects. Dose-response check is essential. | [7][8] |
| 0.5% - 1.0% | Often inhibits cell proliferation; may cause cytotoxicity in a dose-dependent manner. | [7][8][17] |
| > 1.0% | Significant cytotoxicity is expected for most cell types. | [9][10] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for controlling DMSO effects.
Caption: FANCM-BTR interaction in DNA damage response.
Caption: Logic of using a vehicle control to isolate compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of Fanconi anemia pathway activation by FANCM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 4. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions and regulation of the multitasking FANCM family of DNA motor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of Fanconi anemia pathway activation by FANCM | Crick [crick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of FANCM-BTR PPI-IN-1 in Non-ALT Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with FANCM-BTR PPI-IN-1, particularly in non-Alternative Lengthening of Telomeres (non-ALT) cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cellular effect?
This compound (also known as PIP-199) is a small molecule inhibitor designed to disrupt the protein-protein interaction between FANCM and the BTR (BLM-TOP3A-RMI) complex.[1] This interaction is crucial for resolving replication stress, particularly in cancer cells that utilize the ALT pathway for telomere maintenance.[1] Therefore, this inhibitor is expected to be selectively toxic to ALT-positive cancer cells, with minimal effects on non-ALT (telomerase-positive) cells.[2][3]
Q2: We are observing significant cytotoxicity in our non-ALT cell line. Is this expected?
While this compound is designed to be selective for ALT cells, reports of cytotoxicity in non-ALT cell lines are not entirely unexpected. There are two primary reasons for this:
-
Chemical Instability: Recent studies have shown that this compound (PIP-199) is chemically unstable in aqueous buffers and can decompose rapidly.[4][5][6] The resulting breakdown products may exert non-specific cytotoxic effects that are independent of the FANCM-BTR pathway.[4][5][6]
-
Off-Target Effects: While less documented, it is possible that the compound or its degradation products interact with other cellular targets, leading to toxicity.
Q3: What is a Pan-Assay Interference Compound (PAINS) and how does it relate to this compound?
A Pan-Assay Interference Compound (PAINS) is a molecule that appears to be a hit in multiple high-throughput screens but does so through non-specific mechanisms, often leading to false-positive results. Recent research suggests that this compound (PIP-199) fits the profile of a PAINS due to its chemical instability and the likelihood that its observed cellular activity stems from the non-specific toxicity of its breakdown products.[4][5][6]
Q4: How can we confirm if the observed cytotoxicity is a non-specific effect?
To investigate the nature of the observed cytotoxicity, consider the following experiments:
-
Time-Course Viability Assay: Assess cell viability at multiple time points after adding the compound. Non-specific cytotoxicity from an unstable compound may manifest with different kinetics compared to a specific on-target effect.
-
Compound Stability Check: Analyze the stability of the compound in your cell culture medium over time using techniques like HPLC or LC-MS.
-
Use of a Structurally Unrelated Inhibitor: If available, compare the effects of this compound with a structurally different inhibitor of the same target. If the cytotoxicity is unique to this compound, it is more likely to be a non-specific effect.
Q5: What general strategies can we employ to mitigate the observed cytotoxicity?
Mitigating non-specific cytotoxicity can be challenging, but the following strategies may help:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time that elicits the desired biological effect (if any, other than cytotoxicity) while minimizing cell death.
-
Freshly Prepare Solutions: Always prepare fresh stock solutions of the inhibitor immediately before use and add them to the cell culture promptly to minimize degradation.
-
Consider Co-treatment with Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might offer some protection. However, this needs to be validated experimentally.
Section 2: Data Presentation
The following tables summarize the currently available data on the differential sensitivity of ALT and non-ALT cell lines to this compound (PIP-199). Note that specific IC50 values for non-ALT cells from viability assays are not widely reported, likely due to the focus on its efficacy in ALT cells.
Table 1: Qualitative Summary of Cell Line Sensitivity to this compound (PIP-199)
| Cell Line Type | Expected Sensitivity | Observed Effect in Studies | Reference(s) |
| ALT-positive (e.g., U-2 OS, GM847, Saos-2) | High | Hypersensitivity, reduced clonogenic survival | [2] |
| Non-ALT/Telomerase-positive (e.g., HeLa, HCT116) | Low | Less sensitive in clonogenic assays compared to ALT cells | [2] |
Table 2: Reported IC50 Value for this compound (PIP-199)
| Target Interaction | Assay Type | IC50 | Reference(s) |
| RMI core complex/MM2 interaction | AlphaScreen | 36 ± 10 µM | [7] |
| RMI core complex/MM2 interaction | Fluorescence Polarization | 260 ± 110 µM | [7] |
Note: These IC50 values represent the biochemical inhibition of the protein-protein interaction and not cellular cytotoxicity.
Section 3: Experimental Protocols
Here are detailed protocols for key experiments to assess and characterize the cytotoxicity of this compound.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of freshly prepared this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the solvent used for the inhibitor.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Medium Background Control: Medium only, no cells.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Caspase-3/7 Activity Assay for Apoptosis
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.
Protocol (Luminescent Assay Example):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the untreated control.
Section 4: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: A logical guide for troubleshooting unexpected cytotoxicity.
Caption: Potential mechanisms of non-specific cytotoxicity of this compound.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of FANCM-BTR PPI-IN-1.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of FANCM-BTR PPI-IN-1, a disruptor of the FANCM/BTR protein-protein interaction utilized in cancer research.[1]
Best Practices for Long-Term Storage and Stability
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring experimental reproducibility.
Storage Recommendations:
For optimal stability, this compound should be stored under the following conditions as a powder or in solvent.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month[2] |
Handling Guidelines:
-
Weighing: To ensure accuracy, weigh the powdered compound in a controlled environment with low humidity.
-
Light and Air: While specific data on light and air sensitivity is limited, it is best practice for small molecule inhibitors to minimize exposure. Store the compound in a tightly sealed vial, protected from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound, especially when in solution.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid this.
Experimental Protocols
Preparation of Stock Solutions:
A common solvent for this compound is Dimethyl Sulfoxide (DMSO).[2]
-
Objective: To prepare a concentrated stock solution for serial dilutions in experimental assays.
-
Methodology:
-
Bring the powdered this compound and DMSO to room temperature.
-
Aseptically add the appropriate volume of DMSO to the vial of powdered compound to achieve the desired concentration. The solubility in DMSO is 100 mg/mL.[2]
-
Vortex or sonicate the solution until the compound is completely dissolved.[2]
-
Aliquot the stock solution into single-use vials and store at -80°C for long-term stability.
-
Preparation of Working Solutions for In Vitro Cell-Based Assays:
-
Objective: To dilute the stock solution to the final desired concentration for treating cells.
-
Methodology:
-
Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to the final working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.[3]
-
Mix the working solution thoroughly before adding it to the cells.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Interpreting Unexpected Results in FANCM-BTR PPI-IN-1 Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FANCM-BTR PPI-IN-1 in functional assays. The information is designed to help interpret unexpected results and refine experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between FANCM (Fanconi anemia complementation group M) and the BTR (BLM-TOP3A-RMI) complex.[1] FANCM is a DNA translocase that plays a crucial role in stabilizing stalled replication forks, particularly at telomeres.[2] The BTR complex, which includes the BLM helicase, is involved in resolving DNA recombination intermediates. In cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, there is a high level of replication stress at telomeres.[1][3] The FANCM-BTR interaction is critical for managing this stress and preventing excessive ALT activity.[1] By inhibiting this interaction, this compound is expected to increase telomeric replication stress, leading to elevated levels of C-circles (a biomarker for ALT), telomere dysfunction, and selective toxicity in ALT-positive cancer cells.[4]
Q2: What are the expected effects of this compound in ALT-positive versus telomerase-positive cancer cells?
A2: The expected effects differ significantly between these two cell types.
-
ALT-positive cells: Due to their reliance on the FANCM-BTR interaction to manage high levels of telomeric replication stress, ALT-positive cells are hypersensitive to this compound.[4] Treatment is expected to induce:
-
Telomerase-positive cells: These cells do not rely on the ALT pathway for telomere maintenance and generally have lower levels of telomeric replication stress. Therefore, they are expected to be significantly less sensitive to this compound.[4] Minimal to no changes in C-circle levels, cell viability, or telomere dysfunction are anticipated at concentrations effective in ALT cells.[4]
Q3: What are potential reasons for the instability of small molecule inhibitors like this compound in assays?
A3: Instability of small molecule inhibitors can arise from several factors, including chemical degradation and poor solubility.[2] Environmental conditions such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[2] Poor solubility in assay buffers can lead to precipitation, reducing the effective concentration of the inhibitor and leading to inaccurate results.[2] It is also important to keep the concentration of solvents like DMSO low (typically <0.5%) to avoid cellular toxicity.[2]
Troubleshooting Guides
Issue 1: No significant increase in C-circles in a known ALT-positive cell line after treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability or Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions of the inhibitor for each experiment. Assess the stability of the inhibitor in your specific cell culture medium and conditions.[2] |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific ALT cell line. The effective concentration can vary between cell lines. |
| Incorrect C-circle Assay Protocol | Review and optimize your C-circle assay protocol. Ensure complete DNA extraction and appropriate amplification conditions. Include positive (known ALT-positive cells) and negative (telomerase-positive cells) controls in your assay.[1][3][6] |
| Cell Line Specific Resistance | Some ALT cell lines may have intrinsic or acquired resistance mechanisms. Consider testing other ALT-positive cell lines to confirm the inhibitor's activity. Investigate potential resistance pathways in your cell line of interest. |
| Low Basal ALT Activity | If the basal level of C-circles is very low, the fold-increase after treatment may be difficult to detect. Ensure your detection method is sensitive enough. |
Issue 2: High variability in results from clonogenic survival assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Cell Counting and Plating | Ensure accurate cell counting using a reliable method. Plate cells at a consistent and appropriate density. Small variations in the initial number of cells can lead to large differences in colony formation.[7] |
| Inhibitor Instability in Long-Term Assays | For long-term assays like clonogenic survival, the inhibitor may degrade over time in the culture medium. Consider replenishing the medium with fresh inhibitor at regular intervals.[2] |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Cell clumps will lead to an overestimation of colony numbers. |
| Edge Effects in Multi-well Plates | To minimize "edge effects," where wells on the periphery of a plate behave differently, ensure proper humidification in the incubator and consider not using the outer wells for experimental conditions. |
| Inconsistent Staining or Colony Counting | Use a consistent staining protocol. Define clear criteria for what constitutes a colony (e.g., >50 cells) and apply these criteria uniformly across all plates.[8] |
Issue 3: Unexpected toxicity observed in telomerase-positive control cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of the Inhibitor | High concentrations of the inhibitor may lead to off-target effects.[9] Perform a dose-response curve to determine if the toxicity is dose-dependent. Compare the phenotype with that of a structurally different inhibitor targeting the same pathway, if available.[9] |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).[2][10] Include a vehicle-only control to assess solvent toxicity. |
| Synergistic Effects with Other Media Components | Components in the cell culture medium, such as serum proteins, could potentially interact with the inhibitor.[2] |
| Genetic Vulnerabilities in Control Cells | The telomerase-positive cell line used as a control may have specific genetic vulnerabilities that make it sensitive to the inhibitor through a FANCM-BTR independent mechanism. Consider using a different telomerase-positive cell line as a control. |
Experimental Protocols
Protocol 1: C-Circle Assay (CCA)
This protocol is adapted from established methods for the detection of C-circles, a specific marker for ALT activity.[6][11]
Materials:
-
Genomic DNA isolated from cell lines.
-
λ exonuclease and reaction buffer.
-
Φ29 DNA polymerase and reaction buffer.
-
dNTPs.
-
ddH₂O.
-
Hybond-N+ nylon membrane.
-
SSC buffer.
-
Telomeric C-rich oligonucleotide probe (e.g., (CCCTAA)₄).
-
Detection system (e.g., chemiluminescence).
Methodology:
-
Genomic DNA Digestion: Digest 30 ng of genomic DNA with HinfI and RsaI restriction enzymes.
-
Exonuclease Treatment (Control): As a negative control, treat a parallel set of samples with λ exonuclease to digest linear DNA, leaving circular DNA intact.
-
Rolling Circle Amplification:
-
Set up the following reaction mixture: digested genomic DNA, Φ29 polymerase buffer, BSA, dNTPs, and Φ29 polymerase.
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Dot Blot:
-
Denature the amplified DNA by adding an equal volume of 2x denaturation solution (0.8 M NaOH, 40 mM EDTA).
-
Spot the denatured DNA onto a Hybond-N+ nylon membrane.
-
Neutralize the membrane with a neutralization buffer (0.5 M Tris-HCl pH 7.5, 1 M NaCl).
-
UV crosslink the DNA to the membrane.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in a hybridization buffer.
-
Add a labeled telomeric C-rich oligonucleotide probe and incubate overnight.
-
Wash the membrane with SSC buffer.
-
Detect the signal using an appropriate detection system (e.g., autoradiography or chemiluminescence).
-
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound.[12][13]
Materials:
-
Single-cell suspension of the desired cell line.
-
Complete cell culture medium.
-
This compound and vehicle control (e.g., DMSO).
-
6-well plates.
-
Fixation solution (e.g., methanol).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cells.
-
Seed a predetermined number of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with a crystal violet solution for 10-20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of FANCM-BTR Interaction
This protocol can be used to verify that this compound disrupts the interaction between FANCM and a component of the BTR complex (e.g., RMI1).[14][15]
Materials:
-
Cell lysate from cells treated with this compound or vehicle control.
-
Antibody against FANCM.
-
Protein A/G magnetic beads.
-
Co-IP lysis buffer (non-denaturing).
-
Wash buffer.
-
Elution buffer.
-
Antibodies for Western blotting (anti-FANCM, anti-RMI1).
Methodology:
-
Cell Lysis:
-
Lyse treated and control cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-FANCM antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Use a magnetic rack to pellet the beads and discard the supernatant.
-
Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against FANCM (to confirm successful immunoprecipitation) and RMI1 (to assess co-immunoprecipitation).
-
A reduced RMI1 signal in the eluate from inhibitor-treated cells compared to the control would indicate successful disruption of the FANCM-BTR interaction.
-
Visualizations
Caption: Signaling pathway of FANCM-BTR interaction in ALT cells and its inhibition.
Caption: A workflow for experiments and troubleshooting unexpected results.
Caption: Logical flow of a Co-IP experiment to validate inhibitor efficacy.
References
- 1. The C-Circle Assay for alternative-lengthening-of-telomeres activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A C-circle assay for detection of alternative lengthening of telomere activity in FFPE tissue | Crick [crick.ac.uk]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms and Therapeutic Prospects of Alternative Lengthening of Telomeres (ALT) [mdpi.com]
- 6. Amplification and Quantitation of Telomeric Extrachromosomal Circles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - CA [thermofisher.com]
Refining experimental design for FANCM-BTR PPI-IN-1 combination therapy studies.
Welcome to the technical support center for researchers investigating combination therapies involving the inhibition of the FANCM-BTR protein-protein interaction (PPI). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting the FANCM-BTR interaction in cancer therapy?
A1: The FANCM-BTR complex plays a critical role in DNA repair and the maintenance of genomic stability, particularly in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][2][3][4][5] FANCM, a DNA translocase, interacts with the BTR (BLM-TOP3A-RMI) complex to resolve stalled replication forks and suppress excessive ALT activity.[2][3][4][5] Inhibition of this interaction has been shown to be selectively toxic to ALT cancer cells, suggesting it as a promising therapeutic strategy.[2][6][7]
Q2: What is PPI-IN-1 and how does it work?
A2: PPI-IN-1 is a hypothetical small molecule inhibitor designed to disrupt the interaction between FANCM and the BTR complex. Its mechanism is based on compounds like PIP-199, which has been shown to interfere with the FANCM-BTR interaction by targeting the MM2 domain of FANCM, leading to loss of viability in ALT cells.[2][6][8]
Q3: What are the key cellular effects expected from inhibiting the FANCM-BTR interaction?
A3: Inhibition of the FANCM-BTR complex is expected to lead to:
-
Increased DNA damage and replication stress, particularly at telomeres in ALT cells.[1][2][6]
-
Enhanced activity of the ALT pathway, indicated by an increase in ALT biomarkers.[2][3]
-
Selective loss of cell viability in ALT-positive cancer cells.[2][6][7]
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments.
Co-Immunoprecipitation (Co-IP) for FANCM-BTR Interaction
Problem: Low or no pull-down of the interacting protein (Bait or Prey).
| Possible Cause | Troubleshooting Suggestion | References |
| Inefficient cell lysis | Optimize lysis buffer; consider using a stronger detergent or adding sonication. Ensure the protein is released from its subcellular compartment. | [9] |
| Antibody issues | Verify antibody specificity and binding affinity using techniques like ELISA. Use a fresh, high-quality antibody. Consider trying a different antibody targeting a different epitope. | [9] |
| Weak or transient interaction | Perform cross-linking before cell lysis to stabilize the interaction. Optimize washing steps to be less stringent. | [10] |
| Incorrect bead type or antibody immobilization | Ensure the protein A/G beads are compatible with the antibody isotype. | [11] |
| Low protein expression | Increase the amount of starting material (cell lysate). Overexpress the tagged protein if working with transfected cells. | [12] |
Problem: High background or non-specific binding.
| Possible Cause | Troubleshooting Suggestion | References |
| Insufficient washing | Increase the number and duration of wash steps. Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). | [13][12] |
| Non-specific antibody binding | Pre-clear the lysate with beads before adding the specific antibody. Use a non-specific IgG control to assess background binding. | [13] |
| High antibody concentration | Titrate the antibody to determine the optimal concentration that maximizes specific binding while minimizing background. | [9] |
| Beads binding non-specifically | Block the beads with BSA or normal serum before adding the cell lysate. | [11][12] |
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Problem: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion | References |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension frequently during plating. Calibrate pipettes. | [14] |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to minimize evaporation. | [14] |
| Incomplete reagent mixing | Ensure thorough mixing of the viability reagent with the cell culture medium in each well. | [15] |
| Temperature gradients | Allow plates and reagents to equilibrate to room temperature before use. | [14] |
Problem: Inconsistent or unexpected dose-response curves.
| Possible Cause | Troubleshooting Suggestion | References |
| Compound instability | Prepare fresh stock solutions of PPI-IN-1 and other drugs for each experiment. Store stock solutions appropriately. | [15] |
| Incorrect drug concentration | Verify the concentration of your stock solutions. Perform serial dilutions carefully. | [16] |
| Cell line resistance | Confirm the ALT status of your cell line. Test a wider range of drug concentrations and incubation times. | [15] |
| Off-target effects | At high concentrations, the inhibitor may have off-target effects. Correlate viability data with target-specific assays (e.g., Co-IP). | [15] |
| Compound interference with assay | Run controls with the compound in cell-free media to check for direct effects on the assay reagents. | [14] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Validate Disruption of FANCM-BTR Interaction
Objective: To determine if PPI-IN-1 disrupts the interaction between FANCM and a component of the BTR complex (e.g., BLM or RMI1).
Methodology:
-
Cell Culture and Treatment:
-
Culture ALT-positive cells (e.g., U2OS) to 70-80% confluency.
-
Treat cells with varying concentrations of PPI-IN-1 or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against FANCM (the "bait" protein).
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a suitable elution buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against a BTR complex component (e.g., BLM or RMI1, the "prey" protein) and FANCM.
-
Analyze the results to see if the amount of co-precipitated BTR component decreases with PPI-IN-1 treatment.
-
Protocol 2: Cell Viability Assay to Assess Combination Therapy Effects
Objective: To evaluate the synergistic, additive, or antagonistic effects of combining PPI-IN-1 with another therapeutic agent.
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of PPI-IN-1 and the second therapeutic agent.
-
Treat the cells with each drug alone and in combination at various concentration ratios. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).[17]
-
-
Viability Measurement:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).[16]
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Determine the IC50 value for each individual agent.
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[16]
-
Table 1: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 1 | Synergism |
| = 1 | Additive Effect |
| > 1 | Antagonism |
Protocol 3: DNA Damage Response (DDR) Assay - γH2AX Staining
Objective: To quantify the level of DNA double-strand breaks (DSBs) induced by treatment with PPI-IN-1 alone or in combination.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with PPI-IN-1, the second agent, or the combination for the desired time. Include positive (e.g., etoposide) and negative controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody against γH2AX (phosphorylated H2AX).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
Visualizations
Caption: FANCM-BTR signaling pathway and the effect of PPI-IN-1.
Caption: Workflow for combination therapy studies.
References
- 1. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT). [escholarship.org]
- 6. ALTernative Functions for Human FANCM at Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. troubleshooting of Co-IP [assay-protocol.com]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. kmdbioscience.com [kmdbioscience.com]
- 13. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. championsoncology.com [championsoncology.com]
- 19. Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects in Primary Immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
Establishing appropriate positive and negative controls for FANCM-BTR PPI-IN-1 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FANCM-BTR PPI-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Fanconi anemia complementation group M (FANCM) and the Bloom-Topoisomerase IIIα-RMI (BTR) complex.[1] Specifically, it is designed to allosterically block the MM2 binding domain of FANCM, preventing its interaction with the RMI subcomplex of the BTR dissolvasome.[2] This disruption leads to increased replication stress, particularly at telomeres, and is selectively toxic to cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway.[1][3]
Q2: What are appropriate positive controls for my this compound experiment?
A2: A positive control should demonstrate the expected biological effect of disrupting the FANCM-BTR interaction.[4][5] Ideal positive controls include:
-
Known Inhibitors : If available, a well-characterized inhibitor of the FANCM-BTR interaction can be used.[6]
-
Genetic Knockdown/Knockout : Depletion of FANCM or essential components of the BTR complex (e.g., BLM, RMI1) via siRNA, shRNA, or CRISPR-Cas9 should mimic the effects of the inhibitor.[1][7] This can lead to increased C-circles, a marker for ALT activity, and decreased cell viability in ALT-positive cells.[1][2]
-
Expression of a Dominant-Negative Peptide : Expressing a peptide corresponding to the MM2 domain of FANCM can compete with endogenous FANCM for binding to the BTR complex, thereby disrupting the interaction.
Q3: What are suitable negative controls for my this compound experiment?
A3: Negative controls are crucial to ensure that the observed effects are specific to the inhibition of the FANCM-BTR interaction.[4][8] Recommended negative controls include:
-
Vehicle Control : The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as the inhibitor-treated samples.[2]
-
Inactive Compound Analog : If available, a structurally similar but inactive version of this compound should be used to control for off-target effects.
-
Scrambled siRNA/Non-targeting gRNA : When using genetic knockdown or knockout as a positive control, a scrambled siRNA or a non-targeting guide RNA should be used to control for the effects of the delivery method and gene-editing machinery.
-
Mutant Protein Expression : Expressing a mutant form of one of the interacting proteins that is known to not bind its partner can serve as a negative control in protein interaction assays.[6][8] For instance, an FF>AA mutant of the MM2-ER fusion protein is unable to sequester the BTR complex away from FANCM.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on ALT-positive cells. | Compound Inactivity: The inhibitor may have degraded or is not at a sufficient concentration. | Verify the integrity and concentration of the inhibitor. Perform a dose-response experiment to determine the optimal concentration. |
| Low Target Expression: The levels of FANCM or BTR complex components in the cell line may be too low. | Confirm the expression of FANCM, BLM, RMI1, and TOP3A by Western blot. | |
| Incorrect Cell Line: The cell line used may not be ALT-positive. | Verify the ALT status of your cell line using methods like C-circle assay or telomere-FISH. | |
| High background signal in control groups. | Non-specific binding of antibodies in immunoassays. | Optimize antibody concentrations and blocking conditions. Include an isotype control for immunoprecipitation. |
| Off-target effects of the inhibitor. | Use a lower concentration of the inhibitor. Test an inactive analog if available. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and treatment times. |
| Reagent variability. | Use fresh reagents and ensure proper storage of the inhibitor and other critical components. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify Disruption of FANCM-BTR Interaction
Objective: To demonstrate that this compound disrupts the interaction between FANCM and the BTR complex in a cellular context.
Methodology:
-
Cell Treatment: Treat ALT-positive cells (e.g., U-2 OS) with this compound at the desired concentration and for the appropriate time. Include vehicle-treated cells as a negative control.
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for FANCM or a component of the BTR complex (e.g., RMI1) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against FANCM and components of the BTR complex (e.g., TOP3A, RMI1) to detect the co-precipitated proteins. A successful experiment will show a reduced amount of BTR components co-immunoprecipitating with FANCM in the inhibitor-treated sample compared to the vehicle control.[1]
C-circle Assay to Measure ALT Activity
Objective: To assess the effect of this compound on the activity of the ALT pathway.
Methodology:
-
Cell Treatment: Treat ALT-positive and telomerase-positive cell lines with this compound or a vehicle control for 72 hours.
-
Genomic DNA Extraction: Extract high-molecular-weight genomic DNA from the treated cells.
-
C-circle Amplification: In a PCR tube, combine genomic DNA with Phi29 DNA polymerase and reaction buffer. Do not add dNTPs. Incubate at 30°C for 8 hours, followed by 65°C for 20 minutes to inactivate the polymerase.
-
Dot Blot: Denature the amplified DNA and spot it onto a nylon membrane.
-
Hybridization: Hybridize the membrane with a telomeric probe (e.g., 32P-labeled (CCCTAA)4).
-
Detection: Detect the signal using a phosphorimager. An increase in the C-circle signal in inhibitor-treated ALT cells indicates an increase in ALT activity, a known consequence of disrupting the FANCM-BTR complex.[2]
Visualizations
Caption: FANCM-BTR signaling pathway and inhibitor mechanism.
Caption: General experimental workflow for this compound studies.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of FANCM-BTR PPI-IN-1 for the FANCM-BTR Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the specificity of FANCM-BTR PPI-IN-1, a disruptor of the FANCM-BTR protein-protein interaction (PPI). The FANCM-BTR complex is a critical regulator of genome stability, particularly in cancer cells employing the Alternative Lengthening of Telomeres (ALT) pathway.[1][2] Validating the specificity of inhibitors targeting this interaction is paramount for their development as targeted cancer therapeutics. This guide outlines key experimental approaches, compares this compound with other methods, and provides detailed protocols for robust validation.
Comparison of Validation Strategies
Validating the specificity of a protein-protein interaction inhibitor like this compound requires a multi-faceted approach, combining biochemical, biophysical, and cell-based assays. Below is a comparison of relevant strategies.
| Method | Principle | This compound Data | Alternative/Comparative Data | Pros | Cons |
| Biochemical/Biophysical Assays | |||||
| AlphaScreen | Proximity-based assay where interaction between bead-conjugated proteins generates a chemiluminescent signal. | No publicly available data. | PIP-199: IC50 of 36 μM for disrupting the RMI core complex/MM2 interaction. | High-throughput, sensitive, homogenous assay format. | Requires purified, tagged proteins; susceptible to assay artifacts. |
| Surface Plasmon Resonance (SPR) | Measures binding kinetics and affinity in real-time by detecting changes in refractive index upon analyte binding to a ligand-immobilized sensor chip. | No publicly available data. | PIP-199: Used to confirm direct binding to the RMI core complex. | Label-free, provides kinetic data (kon, koff, KD). | Requires specialized equipment and expertise; protein immobilization can affect activity. |
| Cell-Based Assays | |||||
| Co-Immunoprecipitation (Co-IP) | An antibody against a "bait" protein (e.g., FANCM) is used to pull down its interacting partners ("prey," e.g., BTR complex components) from cell lysates. The effect of the inhibitor on this interaction is then assessed by Western blotting. | No publicly available data directly showing inhibition of Co-IP. | Genetic disruption of the FANCM-BTR interaction has been validated by Co-IP. | Assesses interaction in a more physiological context (endogenous or overexpressed proteins in cells). | Can be semi-quantitative; may not distinguish between direct and indirect interactions. |
| Clonogenic Survival Assay | Measures the ability of single cells to form colonies after treatment with an inhibitor. This assesses the inhibitor's impact on cell proliferation and survival. | Dose-dependent decrease in survival of U2OS (ALT-positive) cells. CHAMP1-deficient ALT cells show increased sensitivity.[3][4] | PIP-199: Shows selective toxicity in ALT-positive cancer cell lines compared to telomerase-positive cells.[2] | Provides a functional readout of the inhibitor's cellular activity. | An indirect measure of target engagement; off-target effects can influence results. |
| C-circle Assay | Quantifies extrachromosomal circular telomeric DNA (C-circles), a specific biomarker for ALT activity. Disruption of the FANCM-BTR complex is expected to increase C-circles. | No publicly available data. | PIP-199: Treatment of ALT cell lines (U-2 OS, GM847, Saos-2) with 0.5 µM PIP-199 for 72 hours resulted in a moderate increase in C-circles.[5] | Highly specific for assessing the impact on the ALT pathway. | Measures a downstream consequence of target inhibition, not the direct PPI. |
Alternative Inhibitors and Methods
A crucial aspect of validating a new inhibitor is comparing it to existing tools.
-
PIP-199 : This was the first small molecule reported to inhibit the FANCM-BTR interaction.[2] However, a recent study has raised significant concerns about its chemical stability in aqueous buffers, suggesting it may be a pan-assay interference compound (PAINS).[6] This highlights the critical need for rigorous validation of any new inhibitor's chemical properties and specificity.
-
Genetic Approaches : Methods like siRNA-mediated knockdown or CRISPR-Cas9 knockout of FANCM or BTR complex components provide a genetic baseline for the expected cellular phenotype of a specific inhibitor.[7][8] Comparing the effects of this compound to those of FANCM depletion can help ascertain on-target activity.
-
Peptide Inhibitors : Recently, cell-active peptide inhibitors of the FANCM-RMI interaction have been developed, with some exhibiting nanomolar affinity (KD = 4-31 nM) and potent competition with the native FANCM peptide (IC50 = 24-155 nM).[9] These highly specific reagents serve as excellent tools for comparison and for validating the biological consequences of disrupting the FANCM-BTR interaction.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of validation experiments.
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the effect of this compound on the interaction between endogenous FANCM and a BTR complex component (e.g., BLM or RMI1) in a relevant cell line (e.g., U2OS).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FANCM antibody (IP-grade)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary and secondary antibodies for Western blotting (anti-FANCM, anti-BLM, anti-RMI1)
-
This compound and vehicle control (e.g., DMSO)
Procedure:
-
Culture U2OS cells to ~80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Lyse cells on ice with lysis buffer.
-
Clarify lysates by centrifugation.
-
Pre-clear lysates with protein A/G beads.
-
Incubate a portion of the lysate with the anti-FANCM antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against FANCM, BLM, and RMI1. A decrease in the amount of co-precipitated BLM or RMI1 in the inhibitor-treated samples compared to the vehicle control indicates disruption of the interaction.
AlphaScreen Assay
This protocol describes a competitive AlphaScreen assay to quantify the inhibitory effect of this compound on the interaction between purified FANCM and BTR complex components.
Materials:
-
Purified, biotinylated FANCM (or its BTR-binding domain)
-
Purified, His-tagged BTR complex (or relevant subunit, e.g., RMI1/2)
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound in a dilution series
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the biotinylated FANCM and His-tagged BTR complex to all wells at a concentration determined by prior optimization.
-
Add the this compound dilution series to the appropriate wells. Include no-inhibitor and no-protein controls.
-
Incubate at room temperature.
-
Add the streptavidin-coated donor beads and nickel chelate acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal with increasing inhibitor concentration indicates disruption of the PPI. Calculate the IC50 value from the dose-response curve.
Surface Plasmon Resonance (SPR)
This protocol outlines an SPR experiment to determine the binding kinetics and affinity of this compound to its target.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified FANCM or BTR complex component for immobilization (ligand)
-
The other purified binding partner (analyte)
-
This compound
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the ligand (e.g., BTR complex) onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the analyte (e.g., FANCM) over the ligand-coated surface to establish the baseline interaction kinetics.
-
Regenerate the sensor surface.
-
To test for inhibition, pre-incubate the analyte with a range of concentrations of this compound.
-
Inject the analyte-inhibitor mixtures over the ligand surface.
-
Monitor the binding response. A decrease in the binding signal in the presence of the inhibitor indicates that it is preventing the interaction.
-
Alternatively, to test for direct binding of the inhibitor, immobilize one of the proteins and inject the inhibitor as the analyte.
-
Analyze the sensorgrams to determine kinetic parameters (kon, koff) and the dissociation constant (KD).
C-circle Assay
This protocol is for quantifying ALT activity in cells treated with this compound.
Materials:
-
Genomic DNA extraction kit
-
Phi29 DNA polymerase
-
dNTPs
-
Reaction buffer
-
ddGTP
-
Dot blot apparatus and nylon membrane
-
Telomeric probe (e.g., 32P-labeled (CCCTAA)4)
Procedure:
-
Treat ALT-positive cells (e.g., U2OS) with this compound or vehicle control.
-
Isolate genomic DNA.
-
Set up the rolling circle amplification reaction: combine genomic DNA, Phi29 polymerase, dNTPs (without dGTP), and reaction buffer.
-
Incubate to allow for amplification of circular DNA.
-
Stop the reaction and denature the DNA.
-
Transfer the DNA to a nylon membrane using a dot blot apparatus.
-
Hybridize the membrane with the radiolabeled telomeric probe.
-
Wash the membrane and expose it to a phosphor screen.
-
Quantify the dot intensities. An increase in signal in inhibitor-treated cells indicates an increase in C-circles and thus, an on-target effect on the ALT pathway.
Clonogenic Survival Assay
This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
ALT-positive (e.g., U2OS) and telomerase-positive (e.g., HeLa) cancer cell lines
-
Complete cell culture medium
-
This compound in a dilution series
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of colonies (typically >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control. A selective decrease in the surviving fraction of ALT-positive cells would support the specificity of the inhibitor.
Visualizations
FANCM Signaling Pathway in ALT
Caption: FANCM acts as a scaffold for the BTR and FA core complexes.
Experimental Workflow for Inhibitor Validation
Caption: A multi-step workflow for validating PPI inhibitors.
Logical Relationship of Validation Assays
Caption: A logical progression for validating inhibitor specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FANCM, BRCA1, and BLM cooperatively resolve the replication stress at the ALT telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Active Peptide Inhibitors of the FANCM-RMI Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Efficacies: Deconstructing the FANCM-BTR PPI Inhibitor PIP-199
An in-depth comparison of the reported inhibitor of the FANCM-BTR protein-protein interaction, PIP-199, reveals a complex story of initial promise challenged by recent findings of chemical instability and non-specific activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, enabling an informed perspective on its utility as a chemical probe.
The interaction between the Fanconi anemia complementation group M (FANCM) protein and the Bloom's syndrome-associated BTR (BLM-TOP3A-RMI1-RMI2) complex is a critical node in the DNA damage response, particularly in cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway. The disruption of this protein-protein interaction (PPI) has been identified as a promising therapeutic strategy. PIP-199 emerged as the first small molecule reported to inhibit this interaction, initially generating significant interest. However, its efficacy and specificity have since been questioned.
Quantitative Data Summary: A Dichotomy of Evidence
The experimental data for PIP-199 presents a stark contrast between initial characterization and subsequent re-evaluation. The following tables summarize the key quantitative findings.
| Initial Characterization of PIP-199 Efficacy | |
| Parameter | Value |
| IC50 (RMI core complex/MM2 interaction) | 36 ± 10 µM (AlphaScreen assay)[1] |
| IC50 (RMI core complex/MM2 interaction, repurchased compound) | 260 ± 110 µM (Fluorescence Polarization assay)[1] |
| Kd (Binding to RMI core complex) | 3.4 ± 1.0 µM (Isothermal Titration Calorimetry)[1] |
| Cellular Activity | Selectively reduced viability of ALT-positive cancer cells[2] |
| Re-evaluation of PIP-199 as a PAINS Compound | |
| Parameter | Finding |
| Chemical Stability | Rapid decomposition in aqueous buffers and some organic solvents[3][4][5][6] |
| Binding to FANCM-RMI | No observable activity in binding and competitive biophysical assays[3][4][5][6] |
| Cellular Activity Interpretation | Apparent cellular activity likely arises from non-specific toxicity of breakdown products[3][4][5][6] |
Experimental Protocols
Initial Identification and Characterization of PIP-199 (Voter et al., 2016)
AlphaScreen (AS) Assay for RMI core complex/MM2 Interaction: The assay was performed in 384-well plates with a final volume of 10 µL. The reaction mixture contained 30 nM biotinylated-MM2 peptide and 100 nM His-tagged RMI core complex in a buffer of 30 mM MOPS-HCl, pH 7.2, 0.05 mg/mL BSA, and 0.01% (v/v) Tween-20. Streptavidin-coated donor beads and nickel chelate acceptor beads were added to a final concentration of 10 µg/mL each. The plates were incubated in the dark at room temperature for 1 hour, and the AlphaScreen signal was read on a PerkinElmer EnVision plate reader. For IC50 determination, PIP-199 was serially diluted and added to the reaction mixture.
Isothermal Titration Calorimetry (ITC): The RMI core complex was dialyzed against a buffer containing 30 mM potassium phosphate, pH 7.0, 100 mM sodium chloride, and 10% (v/v) glycerol. The complex was then diluted to 300 µM in the same buffer with 1.5% (v/v) DMSO. PIP-199 was dissolved in DMSO and diluted to a final concentration of 30 µM in the dialysis buffer containing 1.5% (v/v) DMSO. The titration was performed using a MicroCal VP-ITC instrument at 25°C, with the RMI core complex in the syringe and PIP-199 in the sample cell. Data were analyzed using a single-site binding model.
Chemical Stability and Re-evaluation Assays (Wu et al., 2023)
Chemical Stability Assessment: The stability of PIP-199 was assessed by dissolving the compound in various aqueous buffers (e.g., phosphate-buffered saline) and organic solvents. The solutions were analyzed at different time points using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for decomposition products.
Biophysical Binding Assays: To re-evaluate the binding of PIP-199 to the FANCM-RMI complex, competitive biophysical assays were performed. These included Fluorescence Polarization (FP) assays and Surface Plasmon Resonance (SPR). For these assays, either purified PIP-199 or its more hydrolytically stable synthesized analogues were tested for their ability to disrupt the pre-formed FANCM-RMI complex. The experimental conditions were designed to be in aqueous buffers where the stability of the compound was a critical factor.
Signaling Pathways and Experimental Workflows
The FANCM-BTR complex plays a crucial role in maintaining genome stability, particularly at stalled replication forks and in ALT-positive cancer cells. The following diagrams illustrate the signaling pathway and a typical experimental workflow for screening PPI inhibitors.
Caption: FANCM-BTR signaling at stalled replication forks in ALT cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. The BLM-TOP3A-RMI1-RMI2 proximity map reveals that RAD54L2 suppresses sister chromatid exchanges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 4. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of FANCM Inhibition: FANCM-BTR PPI-IN-1 versus siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct methodologies for inhibiting the function of the Fanconi Anemia Complementation Group M (FANCM) protein: the small molecule inhibitor FANCM-BTR PPI-IN-1 and siRNA-mediated gene knockdown. The objective is to furnish researchers with the necessary data to make informed decisions about the most suitable approach for their experimental needs.
Introduction
FANCM is a crucial DNA translocase involved in the Fanconi Anemia (FA) pathway, playing a pivotal role in DNA repair, replication fork stability, and the suppression of tumorigenesis. Its interaction with the Bloom's syndrome-associated protein (BTR) complex is essential for resolving stalled replication forks. Dysregulation of FANCM function is implicated in cancer development, particularly in tumors utilizing the Alternative Lengthening of Telomeres (ALT) pathway, making it an attractive therapeutic target. This guide will compare a chemical biology approach using a protein-protein interaction (PPI) inhibitor with a genetic approach utilizing small interfering RNA (siRNA).
Mechanism of Action
The fundamental difference between this compound and siRNA-mediated knockdown lies in their mode of action.
This compound is a small molecule designed to specifically disrupt the interaction between FANCM and the BTR complex. By binding to a critical interface, it prevents the formation of the functional FANCM-BTR complex, thereby impairing downstream signaling and DNA repair processes that are dependent on this interaction. It is important to note that a compound referred to as PIP-199, which also targets the FANCM-BTR interaction, has been described in the literature and is likely analogous to this compound[1][2]. However, recent studies have raised concerns about the chemical stability and specificity of PIP-199, suggesting it may act as a pan-assay interference compound (PAINS)[3][4][5]. This is a critical consideration for interpreting experimental outcomes.
siRNA-mediated knockdown of FANCM , in contrast, operates at the post-transcriptional level. Synthetic double-stranded RNA molecules complementary to the FANCM mRNA sequence are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the endogenous FANCM mRNA. This leads to a significant reduction in the synthesis of the FANCM protein, effectively depleting the total cellular pool of FANCM and, consequently, disrupting all its functions, not limited to its interaction with the BTR complex.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison between the two methods. It is important to note that these data are collated from different studies with varying experimental conditions (e.g., cell lines, treatment duration, and assay methods).
Table 1: Efficacy and Potency
| Parameter | This compound (PIP-199) | siRNA-mediated FANCM Knockdown |
| Target | FANCM-BTR protein-protein interaction | FANCM mRNA |
| IC50 / Effective Concentration | IC50 of 36 µM in a fluorescence polarization assay[6][7]. Effective concentrations in cell-based assays range from 0.5 µM to 10 µM[1][8]. | Effective concentrations typically range from 10 nM to 100 nM[9][10][11]. |
| Onset of Action | Rapid, dependent on cell permeability and target engagement. | Slower, requires mRNA degradation and protein turnover (typically 24-72 hours)[12][13]. |
| Duration of Effect | Reversible upon compound removal (dependent on compound washout). | Transient, lasting several days depending on cell division and siRNA stability. |
| Specificity | Potentially specific to the FANCM-BTR interaction, but recent evidence suggests chemical instability and potential for off-target effects[3][4][5]. | Can have off-target effects due to partial complementarity with other mRNAs, which can be mitigated by careful design and using lower concentrations[10][11][14][15][16]. |
Table 2: Cellular Effects in ALT-Positive Cancer Cells
| Cellular Phenotype | This compound (PIP-199) | siRNA-mediated FANCM Knockdown |
| Cell Viability / Survival | Selectively reduces the viability of ALT-positive cancer cells (e.g., U-2 OS, GM847, Saos-2) with an approximate 10-20 fold decrease in survival at effective concentrations[1][8]. | Significantly reduces the clonogenic potential and viability of ALT-positive cells[9][17]. |
| Induction of DNA Damage | Increases telomere dysfunction-induced foci (TIFs)[8]. | Increases TIFs, accumulation of phosphorylated RPA, and C-circle formation[8][9][18]. |
| Cell Cycle Progression | Induces G2/M cell cycle arrest in ALT-positive cells[1]. | Causes a robust accumulation of ALT cells in the G2/M phase of the cell cycle[9]. |
| Synthetic Lethality | Shows synthetic lethality with deficiencies in other DNA repair pathways in ALT cells[1][8]. | Demonstrates synthetic lethality with the loss of other DNA repair proteins, such as BRCA1 and BLM, in ALT cells[19]. |
Experimental Protocols
Protocol 1: Inhibition of FANCM-BTR Interaction using this compound
This protocol is a general guideline based on published studies using the analogous compound PIP-199.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM).
-
Cell Seeding: Plate cells (e.g., U-2 OS osteosarcoma cells) at a density that allows for logarithmic growth during the experiment.
-
Treatment: The following day, treat the cells with the desired final concentration of this compound by diluting the stock solution in fresh culture medium. A dose-response experiment (e.g., 0.1 µM to 10 µM) is recommended to determine the optimal concentration for the specific cell line and assay. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Harvest cells for analysis, such as cell viability assays (e.g., MTT or CellTiter-Glo)[20][21], western blotting for downstream signaling markers, or immunofluorescence for DNA damage foci. For clonogenic survival assays, cells are treated for a shorter period (e.g., 24 hours), then washed and allowed to form colonies for 7-14 days[8].
Protocol 2: siRNA-Mediated Knockdown of FANCM
This is a general protocol for siRNA transfection. Optimization of siRNA concentration and transfection reagent is crucial for each cell line.
-
Cell Seeding: One day before transfection, seed cells in a multi-well plate (e.g., 6-well or 24-well) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute the FANCM-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Analysis of Knockdown Efficiency: Harvest a subset of cells to assess FANCM mRNA or protein levels by qRT-PCR or Western blot, respectively, to confirm knockdown efficiency[22][23].
-
Phenotypic Analysis: Utilize the remaining cells for downstream functional assays as described in Protocol 1.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: FANCM-BTR signaling pathway at a stalled replication fork and points of intervention.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for comparing FANCM inhibition methods.
Conclusion
Both this compound and siRNA-mediated knockdown of FANCM are valuable tools for studying the function of FANCM. The choice between these two methods will depend on the specific research question.
-
This compound offers a rapid and potentially reversible means to specifically interrogate the consequences of disrupting the FANCM-BTR interaction. However, the recent concerns about the stability and specificity of its analogue, PIP-199, necessitate careful validation and interpretation of results. It may be particularly useful for studying the acute effects of this specific protein-protein interaction.
-
siRNA-mediated knockdown provides a robust method for depleting the entire FANCM protein pool, allowing for the study of all its functions. While it has a slower onset and the potential for off-target effects, these can be mitigated with careful experimental design. This approach is well-suited for studies where the complete loss of FANCM function is desired.
Ultimately, a combined approach, where findings from one method are validated by the other, will provide the most comprehensive understanding of FANCM's role in cellular processes and its potential as a therapeutic target.
References
- 1. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 2. Targeting FANCM using the antisense oligonucleotides to treat the ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A high throughput screening strategy to identify protein-protein interaction inhibitors that block the Fanconi anemia DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assay. [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Investigating the differential response to FANCM-BTR PPI-IN-1 in various cancer types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic agent FANCM-BTR PPI-IN-1 with alternative inhibitors in various cancer types, with a particular focus on cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway. This document synthesizes experimental data to objectively evaluate its performance and provides detailed methodologies for key experimental assays.
Introduction
This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Fanconi Anemia, complementation group M (FANCM) and the Bloom's syndrome-associated protein (BLM)-Topoisomerase IIIα-RMI1-RMI2 (BTR) complex. This interaction is crucial for the resolution of replication stress, particularly at telomeres. A significant portion of cancers, estimated at 10-15%, are telomerase-negative and rely on the ALT pathway for telomere maintenance, a mechanism heavily dependent on homologous recombination. These ALT-positive cancers exhibit high levels of replication stress, making them particularly vulnerable to the disruption of the FANCM-BTR interaction.
Mechanism of Action of this compound
FANCM, a DNA translocase, plays a pivotal role in stabilizing stalled replication forks. At telomeres, which are inherently difficult to replicate, FANCM interacts with the BTR complex to facilitate the processing and restart of stalled forks, thereby preventing catastrophic DNA damage.[1][2] this compound, and its analogue PIP-199, function by inhibiting this critical interaction.[3] This disruption leads to an accumulation of unresolved replication stress at telomeres in ALT-positive cancer cells, ultimately triggering cell death.[1][2] This targeted approach offers a promising therapeutic window, as normal cells and telomerase-positive cancer cells are less reliant on this specific pathway for survival.[4]
Comparative Analysis of Therapeutic Agents
The therapeutic landscape for ALT-positive cancers is evolving, with several targeted inhibitors showing promise. This section compares this compound with two major classes of alternative inhibitors: ATR inhibitors and PARP inhibitors.
Data Presentation
Table 1: Comparative Efficacy of this compound (PIP-199) and Alternative Inhibitors in ALT-Positive vs. Telomerase-Positive Cancer Cell Lines
| Therapeutic Agent | Target | Cancer Cell Line | Telomere Maintenance | Efficacy (Qualitative/Semi-Quantitative) | Reference |
| This compound (PIP-199) | FANCM-BTR Interaction | U-2 OS | ALT-Positive | High Sensitivity: Significant reduction in clonogenic survival. | [2][5] |
| GM847 | ALT-Positive | High Sensitivity: Significant reduction in clonogenic survival. | [2][5] | ||
| Saos-2 | ALT-Positive | High Sensitivity: Significant reduction in clonogenic survival. | [2][5] | ||
| HeLa | Telomerase-Positive | Low Sensitivity: Minimal impact on clonogenic survival. | [2][5] | ||
| HCT116 | Telomerase-Positive | Low Sensitivity: Minimal impact on clonogenic survival. | [2][5] | ||
| ATR Inhibitor (VE-821) | ATR Kinase | U-2 OS | ALT-Positive | Variable Sensitivity: IC50 values show high variation (0.7 to 7 µM).[6][7] | [6][7] |
| SAOS2 | ALT-Positive | Variable Sensitivity: Higher inhibitor concentration needed for significant effect.[7] | [7] | ||
| HeLa | Telomerase-Positive | Variable Sensitivity: IC50 values range from 0.9 to 3.3 µM.[6][7] | [6][7] | ||
| HCT116 | Telomerase-Positive | Sensitive: IC50 values between 1-2 µM.[7] | [7] | ||
| PARP Inhibitor (Olaparib) | PARP1/2 | Various Breast Cancer Cell Lines | Mixed | Variable Sensitivity: IC50 values range from 0.6 to 19.8 µM depending on the assay.[8] | [8] |
| Ewing Sarcoma Cell Lines | Not Specified | Sensitive: IC50 ≤ 1.5 µM.[9] | [9] | ||
| Neuroblastoma Cell Lines | Not Specified | Variable Sensitivity | [9] | ||
| Osteosarcoma Cell Lines | Not Specified | Variable Sensitivity | [9] |
Note: Direct head-to-head quantitative comparisons of IC50 values for this compound against ATR and PARP inhibitors across the same panel of cell lines are limited in the current literature. The data presented is compiled from multiple studies and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: FANCM-BTR signaling pathway at a stalled replication fork.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound and other inhibitors on adherent cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., U-2 OS, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against inhibitor concentration using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Damage Response Assay (γH2AX Immunofluorescence Staining)
This assay quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
Test compounds
-
Paraformaldehyde (4% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. Treat cells with the desired concentrations of inhibitors for the specified time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C. The following day, wash with PBST and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBST and counterstain with DAPI. Mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[3][10][11][12]
Materials:
-
Single-cell suspension of cancer cells
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Fixation solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor for a defined period (e.g., 24 hours).
-
Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with the fixation solution for 10-15 minutes. Stain with crystal violet solution for 10-20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the inhibitor concentration to generate a survival curve.
Conclusion
This compound represents a promising therapeutic strategy for ALT-positive cancers by exploiting their inherent reliance on the FANCM-BTR complex for managing replication stress. The available data strongly suggests a selective toxicity of this inhibitor in ALT-positive cells compared to telomerase-positive cells. While direct quantitative comparisons with other targeted therapies like ATR and PARP inhibitors are still emerging, the distinct mechanism of action of this compound positions it as a valuable candidate for further investigation, both as a monotherapy and in combination with other DNA damage response inhibitors. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the FANCM-BTR interaction in a wider range of cancer types.
References
- 1. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Clonogenic Assay: Adherent Cells [jove.com]
- 4. ALT control, delete: FANCM as an anti-cancer target in Alternative Lengthening of Telomeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer Cells with Alternative Lengthening of Telomeres Do Not Display a General Hypersensitivity to ATR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. benchchem.com [benchchem.com]
Unraveling the Cellular Response to FANCM-BTR Disruption: A Comparative Analysis
For Immediate Release
A detailed comparative analysis of the cellular and molecular changes induced by the disruption of the FANCM-BTR protein-protein interaction (PPI) reveals a significant impact on cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway. This guide synthesizes findings on the effects of inhibiting this interaction, primarily through the small molecule inhibitor FANCM-BTR PPI-IN-1, and compares them to the effects of depleting key proteins in the same pathway. The data underscores a promising therapeutic strategy for ALT-positive cancers, which are often resistant to conventional therapies.
Disruption of the FANCM-BTR complex selectively triggers a cascade of events in ALT cancer cells, leading to increased replication stress, telomere dysfunction, and ultimately, cell death.[1][2][3] This guide presents the key quantitative findings from studies investigating this phenomenon, details the experimental protocols used to obtain this data, and provides visual representations of the involved signaling pathways and experimental workflows.
Quantitative Analysis of Cellular Phenotypes
In the absence of publicly available genome-wide expression data for this compound, this analysis focuses on the well-documented phenotypic and molecular changes that serve as key indicators of the inhibitor's efficacy and mechanism of action. The following table summarizes the significant quantitative changes observed in ALT-positive cancer cells upon inhibition or depletion of FANCM.
| Parameter | Effect of FANCM Inhibition/Depletion | Fold Change/Observation | Alternative Approaches (e.g., BLM or BRCA1 co-depletion) | Cell Lines Studied | References |
| Cell Viability | Decreased clonogenic survival | Significant reduction in colony formation | Co-depletion of FANCM and BLM or FANCM and BRCA1 is synthetically lethal | U-2 OS, Saos-2, LiSa-2 | [4][5][6] |
| Cell Cycle Progression | G2/M phase arrest | Accumulation of cells in G2/M | Not explicitly detailed for co-depletion | U-2 OS | [3][7] |
| Telomere Dysfunction-Induced Foci (TIFs) | Increased number of TIFs | Significant increase in γ-H2AX and telomere colocalization | Information not available | U-2 OS | [5][6] |
| Replication Stress Markers | Increased phosphorylation of RPA32 (pS33) and CHK1 | Accumulation of pS33-RPA32 and phosphorylated CHK1 | FANCM depletion leads to recruitment of BLM and BRCA1 to ALT telomeres | U-2 OS | [3][8] |
| ALT Activity Biomarkers (C-circles) | Dramatic increase in C-circles | Significant elevation in C-circle levels | Depletion of BLM reduces C-circle formation following FANCM knockdown | U-2 OS | [5][9] |
| ALT-Associated PML Bodies (APBs) | Increased number and intensity of APBs | Significant increase in APBs | Depletion of BLM reduces the increase in APBs after FANCM knockdown | U-2 OS | [5][9] |
Signaling Pathway and Mechanism of Action
The FANCM protein, in complex with the BLM-TOP3A-RMI (BTR) complex, plays a crucial role in suppressing replication stress at telomeres, particularly in ALT cancer cells.[2][3] FANCM's translocase activity helps to resolve DNA secondary structures and stalled replication forks. The inhibitor, this compound, disrupts the interaction between the MM2 domain of FANCM and the BTR complex, leading to uncontrolled BLM activity and an accumulation of telomeric R-loops.[2][10] This results in increased DNA damage and replication stress, which is selectively toxic to ALT cells that are already under a high basal level of replicative stress.[2][3]
References
- 1. Improved Genome Editing through Inhibition of FANCM and Members of the BTR Dissolvase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FANCM by antisense oligonucleotides in ALT-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
Validating the On-Target Effects of FANCM-BTR PPI-IN-1: A Comparative Guide to Biochemical Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of FANCM-BTR PPI-IN-1, a putative inhibitor of the FANCM-BTR protein-protein interaction (PPI), a critical node in the DNA damage response and a key vulnerability in cancers utilizing the Alternative Lengthening of Telomeres (ALT) pathway. Direct biochemical validation is essential to confirm that a compound's cellular phenotype is a consequence of its intended molecular mechanism. This guide outlines suitable biochemical assays, presents a comparative analysis with a known, albeit problematic, alternative inhibitor, and provides detailed experimental protocols.
Introduction to FANCM-BTR Interaction and Inhibition
The Fanconi Anemia, Complementation Group M (FANCM) protein, in complex with the Bloom's syndrome protein (BLM), Topoisomerase IIIa (TOP3A), and RMI1/RMI2 (BTR) complex, plays a crucial role in maintaining genomic stability, particularly at telomeres. In ALT-positive cancer cells, which lack telomerase activity, the FANCM-BTR interaction is essential for managing replication stress and facilitating telomere maintenance. Disruption of this interaction has been shown to be selectively toxic to ALT cancer cells, making it an attractive therapeutic target.[1][2][3]
This compound is a commercially available small molecule purported to inhibit this interaction. While it has been utilized in cell-based assays to induce phenotypes consistent with FANCM-BTR disruption, to date, there is a lack of publicly available data from direct biochemical assays confirming its on-target activity and potency (e.g., IC50 or Kd values).[4] This guide addresses this critical gap by proposing robust biochemical methods for its validation.
Comparative Analysis of FANCM-BTR PPI Inhibitors
A direct biochemical comparison of this compound is hampered by the absence of published in vitro data. However, we can draw valuable lessons from another reported inhibitor of this interaction, PIP-199.
| Inhibitor | Reported Biochemical Data | Status | Key Considerations |
| This compound | No publicly available IC50 or Kd values from biochemical assays. | Investigational | Direct biochemical validation is required to confirm on-target activity and potency. |
| PIP-199 | Reported IC50 of 36 µM in an unspecified assay. | Cautionary | Recent studies indicate chemical instability and potential for pan-assay interference (PAINs), questioning its utility as a specific probe. |
This comparison underscores the critical need for rigorous biochemical validation of any putative PPI inhibitor to ensure that observed cellular effects are not due to off-target activities or compound artifacts.
Recommended Biochemical Assays for Validation
To definitively validate the on-target effects of this compound, we recommend the following biochemical assays. A recently developed Fluorescence Polarization (FP) assay offers a direct and robust method for this purpose.
Fluorescence Polarization (FP) Competition Assay
This assay directly measures the binding of a fluorescently labeled peptide derived from the FANCM MM2 domain to the RMI1/RMI2 subcomplex of BTR. An inhibitor that binds to the RMI complex will displace the fluorescent peptide, leading to a decrease in the polarization signal.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay can be configured to detect the FANCM-BTR interaction. One protein is captured on a donor bead and the other on an acceptor bead. Upon interaction, the beads are brought into close proximity, generating a luminescent signal. An inhibitor will disrupt this interaction, leading to a loss of signal.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Similar to AlphaScreen, TR-FRET measures the proximity of two interacting proteins. One protein is labeled with a donor fluorophore (e.g., Europium) and the other with an acceptor fluorophore. Interaction brings the fluorophores close enough for energy transfer to occur. An inhibitor will disrupt the interaction and decrease the FRET signal.
Experimental Protocols
Detailed protocols for the recommended assays are provided below. These should be optimized for the specific recombinant proteins and reagents used.
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol is adapted from a recently published method for a FANCM-RMI FP assay.
1. Reagents and Materials:
-
Purified recombinant RMI1/RMI2 heterodimer.
-
Fluorescently labeled peptide tracer derived from the FANCM MM2 domain (e.g., TMR-labeled).
-
Unlabeled competitor peptide (positive control).
-
This compound and other test compounds.
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
384-well, low-volume, black, round-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Determine Kd of the Tracer: Perform a saturation binding experiment by titrating the RMI1/RMI2 protein against a fixed concentration of the fluorescent tracer to determine the dissociation constant (Kd).
-
Competition Assay:
-
Prepare a solution containing the RMI1/RMI2 protein at a concentration of approximately 2x Kd and the fluorescent tracer at a concentration of ~10 nM in the assay buffer.
-
Dispense 10 µL of this protein/tracer mix into the wells of the 384-well plate.
-
Add 10 µL of serially diluted this compound or control compounds to the wells. For the positive control, use the unlabeled competitor peptide. For the negative control, use assay buffer with DMSO.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen Assay Protocol
1. Reagents and Materials:
-
Purified, tagged recombinant FANCM (e.g., GST-tagged) and BTR complex or RMI1/RMI2 subcomplex (e.g., His-tagged).
-
AlphaScreen GST Donor Beads and Ni-NTA Acceptor Beads.
-
AlphaLISA/AlphaScreen Assay Buffer.
-
This compound and other test compounds.
-
384-well, white, opaque microplates (e.g., ProxiPlate).
-
AlphaScreen-capable plate reader.
2. Procedure:
-
Protein Titration: Perform a cross-titration of the tagged FANCM and BTR proteins to determine the optimal concentrations that yield a robust signal-to-background ratio.
-
Inhibitor Assay:
-
Add 5 µL of serially diluted this compound or control compounds to the wells of the 384-well plate.
-
Add 5 µL of the GST-FANCM protein to all wells.
-
Add 5 µL of the His-BTR complex to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of GST Donor and Ni-NTA Acceptor beads in assay buffer.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Concepts
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
References
- 1. FANCM limits ALT activity by restricting telomeric replication stress induced by deregulated BLM and R-loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Unlocking New Therapeutic Avenues: A Comparative Guide to the Synergistic Effects of FANCM-BTR PPI-IN-1 with DNA Repair Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the synergistic potential of FANCM-BTR PPI-IN-1 in combination with other DNA repair inhibitors, supported by available experimental data and detailed methodologies.
The intricate network of DNA damage response (DDR) pathways presents a fertile ground for novel cancer therapies. Inhibiting key players in these pathways can lead to synthetic lethality, a phenomenon where the combination of two non-lethal genetic or chemical insults results in cell death. A promising new agent in this arena is this compound, a small molecule inhibitor designed to disrupt the interaction between the FANCM protein and the BTR (BLM-TOP3A-RMI1-RMI2) complex. This interaction is crucial for resolving complex DNA structures and maintaining genomic stability, particularly in cancer cells that rely on alternative lengthening of telomeres (ALT). This guide provides a comparative assessment of the synergistic effects of this compound with other classes of DNA repair inhibitors, drawing upon available preclinical data to inform future research and drug development strategies.
This compound: Mechanism of Action
FANCM (Fanconi Anemia Complementation Group M) is a DNA translocase that plays a pivotal role in the Fanconi Anemia (FA) pathway, a critical DNA repair pathway for resolving interstrand crosslinks (ICLs). FANCM also interacts with the BTR dissolvasome complex to process stalled replication forks and Holliday junctions. By disrupting the FANCM-BTR protein-protein interaction (PPI), this compound is designed to induce genomic instability and selectively kill cancer cells with specific vulnerabilities, such as those that are ALT-positive.
Figure 1: Mechanism of this compound Action.
Synergistic Effects with Other DNA Repair Inhibitors
The therapeutic potential of this compound is hypothesized to be significantly enhanced when used in combination with other DNA repair inhibitors. This strategy aims to create a state of "synthetic lethality" by simultaneously blocking multiple, compensatory DNA repair pathways. While direct quantitative data for this compound in combination with all major classes of DNA repair inhibitors is still emerging, preclinical studies on FANCM depletion and similar inhibitors provide a strong rationale for such combinations.
Comparison with PARP Inhibitors (PARPi)
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with deficiencies in homologous recombination (HR), most notably those with BRCA1/2 mutations. The rationale for combining a FANCM inhibitor with a PARPi is that blocking both the FA pathway (in which FANCM is a key player) and the PARP-mediated single-strand break repair pathway could lead to an accumulation of irreparable DNA damage.
However, a recent study from July 2024 has suggested that FANCM depletion may actually promote resistance to PARP inhibitors by minimizing single-strand DNA gap formation. This highlights the complexity of these interactions and underscores the need for direct experimental validation with this compound.
Table 1: Postulated Synergistic Effects of this compound with PARP Inhibitors
| Metric | This compound + Olaparib (Hypothesized) | Supporting Rationale (from FANCM depletion studies) | Potential Challenges |
| Cell Viability (IC50) | Decreased IC50 for both agents | Co-depletion of FANCM and BRCA1 is synthetically lethal. | Recent evidence suggests FANCM depletion may confer PARPi resistance. |
| DNA Damage (γH2AX foci) | Increased γH2AX foci formation | Increased DNA damage in FANCM-depleted cells upon PARPi treatment. | Context-dependent effects based on cellular background. |
| Apoptosis (Caspase-3/7 activity) | Increased apoptosis | Enhanced cell death in FANCM-deficient cells treated with DNA damaging agents. | - |
| Synergy Score (e.g., CI) | Combination Index < 1 | - | Data not yet available for this compound. |
Comparison with ATR and CHK1 Inhibitors
ATR (Ataxia Telangiectasia and Rad3-related) and its downstream kinase CHK1 are central regulators of the DNA damage response, particularly in response to replication stress. Inhibiting the FANCM-BTR complex is expected to increase replication stress, thereby making cells more dependent on the ATR-CHK1 pathway for survival. Combining this compound with an ATR or CHK1 inhibitor could therefore be a potent synergistic strategy.
Studies have shown that FANCM depletion leads to an ALT-specific induction of telomeric CHK1 signaling, and co-depletion of FANCM and CHK1 can be detrimental to ALT cells[1][2].
Table 2: Postulated Synergistic Effects of this compound with ATR/CHK1 Inhibitors
| Metric | This compound + ATRi/CHK1i (Hypothesized) | Supporting Rationale (from FANCM depletion studies) |
| Cell Viability (IC50) | Significantly decreased IC50 for both agents | FANCM depletion sensitizes ALT cells to ATR/CHK1 inhibition. |
| Replication Stress (RPA foci) | Increased markers of replication stress | FANCM depletion leads to increased RPA foci at telomeres. |
| Apoptosis (Annexin V staining) | Increased apoptosis | Enhanced cell death in FANCM-depleted cells upon ATR/CHK1 inhibition. |
| Synergy Score (e.g., CI) | Combination Index < 1 | Data not yet available for this compound. |
Experimental Data: Synthetic Lethality in CHAMP1-Deficient ALT-Positive Cancer Cells
A recent preclinical study has provided the first direct evidence of the efficacy of this compound, demonstrating a synthetic lethal interaction with the loss of CHAMP1 (Chromosome Alignment-Maintaining Phosphoprotein 1) in ALT-positive U2OS osteosarcoma cells[3]. CHAMP1 is involved in chromatin assembly, and its loss leads to increased replication stress, making the cells particularly vulnerable to the inhibition of the FANCM-BTR complex.
Table 3: Performance of this compound in CHAMP1-Deficient U2OS Cells
| Cell Line | Treatment | Concentration Range | Outcome |
| U2OS (WT) | This compound | 0 - 10 µM | Moderate reduction in cell survival |
| U2OS (sgCHAMP1) | This compound | 0 - 10 µM | Significant reduction in cell survival (Synthetic Lethality) |
| U2OS (sgPOGZ) | This compound | 0 - 10 µM | Significant reduction in cell survival (Synthetic Lethality) |
Data summarized from a 10-day clonogenic survival assay.[3]
Figure 2: Synthetic Lethality with this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay is a gold standard for determining the long-term reproductive viability of cells after treatment with cytotoxic agents.
Protocol:
-
Cell Seeding: Plate cells (e.g., U2OS WT, sgCHAMP1, sgPOGZ) in triplicate in 6-well plates at a density that allows for the formation of distinct colonies (typically 500-1000 cells/well). Allow cells to adhere for 24 hours.
-
Treatment: Add this compound at various concentrations (e.g., 0, 0.1, 1, 5, 10 µM) to the respective wells.
-
Incubation: Incubate the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies gently with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 4% formaldehyde (B43269) in PBS for 10 minutes at room temperature.
-
Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Figure 3: Clonogenic Survival Assay Workflow.
Synergy Quantification
To quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations, the Combination Index (CI) method based on the Chou-Talalay principle is widely used.
Methodology:
-
Determine Single-Agent Dose-Response: Perform cell viability assays (e.g., MTT, CellTiter-Glo) for each inhibitor (this compound and the other DNA repair inhibitor) individually across a range of concentrations to determine their respective IC50 values.
-
Combination Treatment: Treat cells with the two inhibitors simultaneously at a constant ratio or in a matrix format (multiple concentrations of each drug).
-
Measure Cell Viability: After a defined incubation period (e.g., 72 hours), measure cell viability for each combination.
-
Calculate Combination Index (CI): Use software such as CompuSyn to calculate the CI value for each combination.
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
Future Directions and Conclusion
The emergence of this compound as a selective inhibitor of a key DNA repair protein interaction opens up exciting possibilities for novel cancer therapies, particularly for ALT-positive tumors. The initial data demonstrating synthetic lethality with CHAMP1 deficiency is a strong proof-of-concept.
The next critical step is to systematically evaluate the synergistic potential of this compound with established DNA repair inhibitors such as PARP, ATR, and CHK1 inhibitors. Such studies, employing rigorous synergy quantification methods, will be essential to identify the most potent and selective combination therapies. The potential for conflicting interactions, as suggested by recent studies on FANCM depletion and PARP inhibitor resistance, highlights the necessity of using the specific inhibitor, this compound, in these validation experiments.
This guide provides a framework for researchers to design and interpret experiments aimed at unlocking the full therapeutic potential of targeting the FANCM-BTR interaction. The continued exploration of these synergistic combinations holds the promise of expanding the arsenal (B13267) of precision oncology drugs and improving outcomes for patients with difficult-to-treat cancers.
References
- 1. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FANCM suppresses DNA replication stress at ALT telomeres by disrupting TERRA R-loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Look at the In Vivo Tolerability of DNA Repair Inhibitors
For researchers, scientists, and drug development professionals, understanding the in vivo tolerability and toxicity of novel cancer therapeutics is paramount. This guide provides a comparative overview of the preclinical safety profiles of various DNA repair inhibitors, with a focus on placing the emerging class of FANCM-BTR protein-protein interaction (PPI) inhibitors, such as FANCM-BTR PPI-IN-1, in the context of more established classes like PARP, ATR, and CHK1 inhibitors.
While specific in vivo toxicology data for this compound is not yet publicly available, examining the landscape of other DNA repair inhibitors offers valuable insights into potential safety considerations and common toxicity profiles observed with this class of therapeutics. The Fanconi Anemia (FA) pathway, in which FANCM plays a crucial role, is a complex network of proteins dedicated to DNA repair.[1] Inhibitors targeting this pathway are of significant interest, particularly for cancers with specific DNA repair deficiencies where the principle of synthetic lethality can be exploited.[2][3]
Comparative In Vivo Toxicity of DNA Repair Inhibitors
The following table summarizes the key in vivo tolerability and toxicity findings for several classes of DNA repair inhibitors based on available preclinical and clinical data. It is important to note that these findings are not from direct head-to-head comparative studies but are collated from various independent research efforts.
| Inhibitor Class | Representative Compound(s) | Key In Vivo Tolerability and Toxicity Findings | Common Adverse Events |
| FANCM-BTR PPI Inhibitors | This compound | No publicly available in vivo tolerability or toxicity data. Preclinical studies have focused on its mechanism of action, demonstrating selective toxicity in cancer cells with alternative lengthening of telomeres (ALT).[2][4] | Not Applicable (No Data) |
| PARP Inhibitors | Olaparib, AZD2461 | General toxicology studies in rats and dogs identified the hematopoietic system as the major target organ of toxicity, with reduced circulating red blood cells and leukocytes.[5] Combination with DNA-damaging agents can increase hematologic toxicities.[6] | Anemia, Neutropenia, Lymphadenopathy, Lymphoedema.[7] |
| ATR Inhibitors | Berzosertib (M6620, VE-822, VX-970), Ceralasertib (AZD6738) | Generally well-tolerated in preclinical models, though hematologic toxicity such as myelosuppression is a known class effect in clinical settings.[8] Can potentiate the efficacy of chemotherapy and radiation.[9] | Anemia, Neutropenia, Myelosuppression, Nausea, Fatigue.[8] |
| CHK1 Inhibitors | V158411, AZD7762, PF-00394691, LY2606368 | Preclinical studies in mice have shown minimal toxicity as single agents and in combination with chemotherapy, without significant additional systemic toxicity.[10][11] Different inhibitors within this class have exhibited varied toxicity profiles in clinical trials.[12] | Hematological toxicities are a concern with some CHK1 inhibitors.[13] |
Signaling Pathways and Experimental Workflow
To visualize the interplay of these inhibitors within the DNA damage response (DDR) and the typical workflow for assessing their in vivo toxicity, the following diagrams are provided.
Caption: DNA Damage Response Pathways and Points of Inhibition.
Caption: Generalized Workflow for In Vivo Toxicity Studies.
Experimental Protocols for In Vivo Tolerability and Toxicity Assessment
The following outlines a generalized protocol for conducting in vivo tolerability and toxicity studies of small molecule inhibitors, based on common practices in preclinical research.[5][14][15]
1. Animal Model and Husbandry:
-
Species: Typically, studies are initiated in rodents (e.g., mice or rats).
-
Strain: Specific strains may be chosen based on the study's objectives (e.g., immunocompromised mice for xenograft models).
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Acclimatization: A period of acclimatization is allowed before the commencement of the study.
2. Drug Formulation and Administration:
-
Formulation: The inhibitor is formulated in a suitable vehicle that ensures its solubility and stability. The vehicle alone is administered to a control group.
-
Route of Administration: The route (e.g., oral gavage, intraperitoneal injection, intravenous injection) is chosen based on the intended clinical route and the pharmacokinetic properties of the compound.
-
Dose and Schedule: A range of doses is typically evaluated, administered according to a defined schedule (e.g., daily, twice daily, weekly) for a specified duration.
3. In-life Monitoring:
-
Mortality and Morbidity: Animals are observed daily for any signs of morbidity or mortality.
-
Clinical Observations: Detailed clinical observations are recorded, including changes in posture, activity, and grooming.
-
Body Weight: Individual animal body weights are recorded at regular intervals (e.g., daily or twice weekly) to assess general health.
-
Food and Water Consumption: In some studies, food and water intake are monitored as indicators of toxicity.
4. Terminal Procedures and Sample Collection:
-
Euthanasia: At the end of the study, animals are euthanized using an approved method.
-
Blood Collection: Blood samples are collected via cardiac puncture or other appropriate methods for hematological and serum biochemistry analysis.
-
Organ Collection and Weights: Key organs (e.g., liver, kidneys, spleen, thymus, heart, lungs) are excised, weighed, and examined for gross abnormalities.
5. Laboratory Analyses:
-
Hematology: A complete blood count (CBC) with differential is performed to assess effects on red blood cells, white blood cells, and platelets.
-
Serum Biochemistry: Serum samples are analyzed for markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other relevant parameters.
-
Histopathology: Organs are fixed, processed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination by a veterinary pathologist to identify any treatment-related pathological changes.
6. Data Analysis:
-
Maximum Tolerated Dose (MTD): The MTD is determined as the highest dose that does not cause unacceptable toxicity.
-
Statistical Analysis: Data are statistically analyzed to identify significant differences between treatment groups and the control group.
-
Toxicity Profile: A comprehensive toxicity profile of the inhibitor is established based on all the collected data.
Conclusion
The development of novel DNA repair inhibitors like this compound holds significant promise for cancer therapy. While direct comparative in vivo toxicity data for this new class of inhibitors is eagerly awaited, the existing knowledge from PARP, ATR, and CHK1 inhibitors provides a valuable framework for anticipating and evaluating their safety profiles. Hematological toxicity appears to be a common theme among inhibitors of the DNA damage response, a critical consideration for future clinical development. As research progresses, detailed preclinical toxicology studies will be instrumental in defining the therapeutic window for FANCM-BTR PPI inhibitors and guiding their successful translation to the clinic.
References
- 1. What are FANCM inhibitors and how do they work? [synapse.patsnap.com]
- 2. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The efficacy and safety of ATR inhibitors in the treatment of solid tumors: a systematic review and meta-analysis [frontiersin.org]
- 9. Preclinical testing of an Atr inhibitor demonstrates improved response to standard therapies for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetic, biodistribution, radiation dosimetry, and toxicity studies of 99mTc-HYNIC-(Ser)3-LTVPWY: A novel HER2-targeted peptide radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel ALT Pathway Inhibitors: Targeting Telomere Maintenance in Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging inhibitors for the Alternative Lengthening of Telomeres (ALT) pathway, a critical mechanism for cancer cell immortality. This document summarizes the performance of FANCM-BTR PPI-IN-1 and other novel inhibitors, supported by available experimental data.
The ALT pathway is a recombination-based mechanism utilized by 10-15% of cancers, particularly in aggressive tumors like osteosarcomas and glioblastomas, to maintain telomere length and achieve unlimited proliferation.[1] Unlike the more common telomerase-dependent mechanism, the ALT pathway presents a unique therapeutic target. This guide delves into the specifics of promising inhibitory agents, focusing on their mechanisms, efficacy, and the experimental evidence supporting their potential.
Mechanism of Action: A Diverse Approach to ALT Inhibition
Novel ALT pathway inhibitors can be broadly categorized based on their molecular targets. This comparison focuses on three prominent classes: FANCM-BTR Protein-Protein Interaction (PPI) inhibitors, ATR kinase inhibitors, and Poly (ADP-ribose) polymerase (PARP) inhibitors.
This compound (PIP-199): Disrupting a Key Complex in ALT Homeostasis. FANCM, a DNA translocase, forms a complex with the BLM-TOP3A-RMI (BTR) complex, which is crucial for managing replication stress at ALT telomeres.[2][3] this compound, also known as PIP-199, was developed to disrupt the interaction between FANCM and the BTR complex.[2] Inhibition of this complex is intended to induce excessive replication stress and telomere dysfunction, leading to selective cell death in ALT-positive cancer cells.[2][4] However, it is crucial to note that recent studies have raised concerns about the chemical stability of PIP-199, suggesting it may act as a pan-assay interference compound, and its observed cellular activity might stem from non-specific toxicity of its degradation products.[5][6]
ATR Inhibitors (VE-821, AZ20): Targeting the DNA Damage Response. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA damage response (DDR), a pathway that ALT cells are highly dependent on to manage the inherent replication stress at their telomeres.[7][8] ATR inhibitors, such as VE-821 and AZ20, block the ATR-mediated signaling cascade, leading to the accumulation of unresolved DNA damage, which is particularly toxic to ALT cells.[8][9]
PARP Inhibitors (e.g., Olaparib, Talazoparib): Exploiting DNA Repair Dependencies. Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly for single-strand breaks. While the role of PARP inhibitors in ALT is still being fully elucidated, some studies suggest that a subset of these inhibitors can induce lethal telomere fusion specifically in ALT-dependent tumor cells.[10] The proposed mechanism involves PARP1's role in stabilizing the TRF2 protein at telomeres; inhibition of PARP1 disrupts this function, leading to telomere uncapping and fusion.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data for the different classes of ALT pathway inhibitors. Direct head-to-head comparisons are limited by the available literature, and data for this compound should be interpreted with caution due to its potential instability.
Table 1: Comparison of Inhibitor Efficacy (IC50 Values)
| Inhibitor | Target | ALT-Positive Cell Line | IC50 (µM) | Telomerase-Positive Cell Line | IC50 (µM) | Citation(s) |
| This compound (PIP-199) | FANCM-BTR Interaction | U2OS, GM847, Saos-2 | Data not consistently reported; selective toxicity observed | HeLa, HCT116 | Less sensitive than ALT cells | [2][11] |
| VE-821 | ATR Kinase | U2OS | ~0.8 | MG63 | ~9 | [12] |
| SAOS2 | ~0.8 | SJSA1 | ~9 | [12] | ||
| CAL72 | ~0.8 | [12] | ||||
| HUO9 | ~0.8 | [12] | ||||
| NOS1 | ~0.8 | [12] | ||||
| AZ20 | ATR Kinase | Multiple ALT lines | Hypersensitive | Multiple Telomerase+ lines | Less sensitive | [9][12] |
| Olaparib | PARP1/2 | U2OS (RB1-defective) | ~1-10 | U2OS (RB1-normal) | >10 | [13][14] |
| Talazoparib | PARP1/2 | U2OS (RB1-defective) | ~0.01-0.1 | U2OS (RB1-normal) | >1 | [13][14] |
Note: IC50 values can vary depending on the cell line and assay conditions. The data for PARP inhibitors in this table is based on RB1 status, which can influence sensitivity, and may not be solely dependent on the ALT pathway.
Table 2: Effects on Hallmarks of the ALT Pathway
| Inhibitor | Effect on C-circles | Effect on Telomere Dysfunction | Effect on ALT-associated PML Bodies (APBs) | Citation(s) |
| This compound (PIP-199) | Moderate increase | Increased Telomere Dysfunction-Induced Foci (TIFs) | Not explicitly reported | [2][15][16] |
| VE-821 | Significant reduction | Increased telomere loss and TIFs | Significant reduction | [17][18] |
| PARP Inhibitors | Not consistently reported | Induction of telomere fusions | Not explicitly reported | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
C-circle Assay (CCA)
The C-circle assay is a highly specific method for detecting and quantifying extrachromosomal circular telomeric DNA (C-circles), a hallmark of ALT activity.[2][7]
Protocol:
-
DNA Extraction: Isolate genomic DNA from cell lines using a standard DNA extraction kit or the Quick C-circle Preparation (QCP) method.
-
Rolling Circle Amplification (RCA):
-
Combine 10-30 ng of genomic DNA with Phi29 DNA polymerase and reaction buffer.
-
Incubate at 30°C for 8 hours, followed by heat inactivation at 65°C for 20 minutes.
-
-
Detection:
-
Dot Blot: Spot the amplified DNA onto a nylon membrane, hybridize with a telomeric probe (e.g., 32P-labeled (CCCTAA)4), and detect the signal using autoradiography.
-
Quantitative PCR (qPCR): Use telomere-specific primers to quantify the amplified C-circle DNA.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of cytotoxicity.[19][20]
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well in a 6-well plate).
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 24-72 hours).
-
Colony Formation: Remove the inhibitor-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (typically defined as >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Telomere Dysfunction-Induced Foci (TIF) Assay
The TIF assay detects the co-localization of DNA damage response proteins (e.g., γH2AX, 53BP1) with telomeres, indicating telomere damage.[21][22]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor.
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against a telomeric protein (e.g., TRF1 or TRF2) and a DNA damage marker (e.g., anti-γH2AX).
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of co-localized foci (TIFs) per nucleus.
ALT-associated PML Bodies (APBs) Assay
This assay identifies the co-localization of the Promyelocytic Leukemia (PML) protein with telomeric DNA, a characteristic feature of ALT cells.[23][24]
Protocol:
-
Immunofluorescence-Fluorescence In Situ Hybridization (IF-FISH):
-
Perform immunofluorescence for the PML protein as described in the TIF assay.
-
Following the secondary antibody incubation, perform FISH using a telomere-specific probe (e.g., a PNA probe).
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells with co-localized PML and telomere signals (APBs).
Visualizing the ALT Pathway and Experimental Logic
To better understand the complex interplay of proteins in the ALT pathway and the logic of the experimental workflows, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Simplified ALT signaling pathway and inhibitor targets.
Caption: General experimental workflow for inhibitor comparison.
Conclusion
The development of inhibitors targeting the ALT pathway represents a promising avenue for the treatment of a subset of aggressive cancers. While ATR inhibitors like VE-821 and AZ20 have shown clear selective toxicity towards ALT-positive cells with supporting quantitative data, the landscape for other inhibitors is still evolving. The initial promise of this compound (PIP-199) is tempered by recent findings regarding its chemical instability, highlighting the importance of rigorous chemical validation in drug discovery. PARP inhibitors also show potential, though their precise mechanism and broad applicability in ALT cancers require further investigation. This guide provides a snapshot of the current understanding and serves as a resource for researchers dedicated to advancing novel cancer therapies targeting the ALT pathway. Continued research and head-to-head studies with chemically validated compounds are crucial to fully realize the therapeutic potential of ALT inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Alternative Lengthening of Telomeres (ALT) Pathway [massgeneral.org]
- 4. researchgate.net [researchgate.net]
- 5. Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Cancer Cells with Alternative Lengthening of Telomeres Do Not Display a General Hypersensitivity to ATR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human PC4 supports telomere stability and viability in cells utilizing the alternative lengthening of telomeres mechanism | EMBO Reports [link.springer.com]
- 10. Alternative Lengthening of Telomeres: building bridges to connect chromosome ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The FANCM-BLM-TOP3A-RMI complex suppresses alternative lengthening of telomeres (ALT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. G-quadruplexes mark alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alternative Lengthening of Telomeres Renders Cancer Cells Hypersensitive to ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | ALTernative Functions for Human FANCM at Telomeres [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A C-circle assay for detection of alternative lengthening of telomere activity in FFPE tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FANCM-BTR PPI-IN-1: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of the small molecule inhibitor FANCM-BTR PPI-IN-1. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and drawing on information regarding the analogous and chemically unstable compound PIP-199, a cautious approach is mandated.[1][2] This guide outlines the necessary procedures to ensure the safe handling and disposal of this and similar research chemicals, in line with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult your institution's specific chemical hygiene plan and waste disposal guidelines. The following are general but essential precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, isolate the area. For dry spills, carefully collect the material without creating dust. For liquid spills, absorb with an inert material. All cleanup materials must be disposed of as hazardous waste.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Chemical Waste Categorization and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[3] this compound, as a small molecule inhibitor, should be treated as hazardous chemical waste.
Table 1: Chemical Waste Stream Characteristics
| Waste Stream Category | Description | Examples | Disposal Container |
| Solid Chemical Waste | Non-sharp, chemically contaminated solid materials. | Contaminated PPE, weigh boats, centrifuge tubes. | Lined, sealed container labeled "Hazardous Waste." |
| Liquid Organic Waste | Organic solvents and solutions containing hazardous chemicals. | Unused solutions of this compound in organic solvents (e.g., DMSO). | Labeled, sealed, chemical-resistant carboy. |
| Aqueous Waste | Water-based solutions containing hazardous chemicals. | Contaminated buffers or media. Note: Due to the instability of the analogous PIP-199 in aqueous solutions, these may contain decomposition products.[1][2] | Labeled, sealed, chemical-resistant carboy. |
| Sharps Waste | Needles, syringes, razor blades, or contaminated glass. | Contaminated serological pipettes, broken glass from vials. | Puncture-proof sharps container. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the disposal of this compound and its associated waste.
-
Initial Preparation:
-
Waste Collection:
-
Unused/Expired Compound: The pure, unused compound should be disposed of in its original container if possible. If not, transfer it to a clearly labeled hazardous waste container for solid chemical waste.
-
Solutions:
-
Solutions of this compound in organic solvents (e.g., DMSO) should be collected in a designated "Liquid Organic Waste" container.
-
Aqueous solutions should be collected in a designated "Aqueous Waste" container. Do not mix organic and aqueous waste streams.[3]
-
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weigh paper) must be collected in a designated solid hazardous waste container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5]
-
The label must also include the full chemical name ("this compound") and any known hazardous components or solvents. List the estimated concentrations or amounts.
-
-
Storage:
-
Request for Pickup:
-
Once a waste container is full, or if you are discontinuing work with the compound, arrange for disposal through your institution's Environmental Health and Safety (EHS) or Hazardous Materials department.
-
This typically involves submitting a chemical waste pickup request form.[4]
-
Disposal Workflow and Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Navigating the Forefront of Research: Safety and Handling Protocols for FANCM-BTR PPI-IN-1
Disclaimer: As of December 15, 2025, a specific Safety Data Sheet (SDS) and established handling and disposal procedures for the compound "FANCM-BTR PPI-IN-1" are not publicly available. This is a common scenario for novel research compounds. Therefore, the following guidelines are based on established best practices for the handling, storage, and disposal of new or uncharacterized potent small molecule inhibitors in a laboratory setting. All personnel must treat this compound as a potentially hazardous chemical of unknown toxicity and consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a formal risk assessment before commencing any work.
This guide provides a procedural framework for the safe operational use and disposal of chemical compounds like this compound, designed to ensure the safety of laboratory personnel and maintain compliance with regulatory standards.
Essential Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Body Protection | Flame-Resistant Lab Coat | Must be worn fully buttoned to protect clothing and skin from potential splashes and spills. Flame-resistant material is a necessary precaution when working with any chemical. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are the minimum requirement to protect against splashes.[1] A face shield must be worn over goggles when handling stock solutions or performing procedures with a higher risk of splashing.[2][3] All eye protection must meet ANSI Z87.1 standards.[2][4] |
| Hand Protection | Double Nitrile Gloves or Silver Shield under Nitrile Gloves | Disposable nitrile gloves offer protection against incidental contact.[2][4] For handling stock solutions or for prolonged tasks, double-gloving is required.[1] For chemicals of unknown toxicity, wearing a highly resistant glove like a Silver Shield or 4H laminate glove underneath an outer nitrile glove is a recommended best practice.[3] |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation. The specific type of respirator should be determined by a formal risk assessment.[1] |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing novel compounds. The following step-by-step plan details the procedures for handling this compound.
Compound Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks within a chemical fume hood.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any known hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly designated and access restricted to authorized personnel. Use secondary containment to prevent spills.
Preparation of Stock Solutions
-
Location: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Weighing: Use an analytical balance within the fume hood. Tare a weigh boat, carefully add the desired amount of this compound, and record the weight.
-
Dissolving: Add the appropriate solvent to the solid compound in a suitable container (e.g., a vial or conical tube). Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
-
Aliquoting: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).
Experimental Use
-
PPE: Adhere strictly to the PPE requirements outlined in the table above.
-
Dilutions: Prepare working dilutions from stock solutions within a chemical fume hood.
-
Handling: Use caution to avoid spills and aerosol generation.
Spill Response
-
In the event of a spill, it should be treated as a significant incident.[5]
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institution's EHS department.
-
Cleanup: Follow the specific procedures provided by your EHS department for hazardous chemical spills. Do not attempt to clean up a significant spill without proper training and equipment.
Disposal Plan
The disposal of novel research chemicals must be managed through your institution's hazardous waste program.[5] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[5]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Designated Hazardous Solid Chemical Waste Container | Dispose of all contaminated materials, including weigh paper, pipette tips, tubes, and gloves, in this container. |
| Liquid Waste | Designated Hazardous Liquid Chemical Waste Container | Dispose of any residual powder, unused stock solutions, and experimental solutions containing the compound in this container. |
| Sharps Waste | Designated Sharps Container | Dispose of any needles or other contaminated sharps in a puncture-resistant sharps container. |
All waste containers must be kept closed except when adding waste and must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
